NRC-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C102H167N33O20 |
|---|---|
Poids moléculaire |
2175.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C102H167N33O20/c1-10-58(6)85(101(155)125-69(86(110)140)30-15-20-38-103)135-89(143)61(9)121-87(141)60(8)122-92(146)75(36-37-81(109)136)123-84(139)54-118-91(145)76(44-56(2)3)131-100(154)80(48-64-52-113-55-119-64)134-95(149)71(32-17-22-40-105)126-88(142)59(7)120-83(138)53-117-90(144)70(31-16-21-39-104)127-94(148)74(35-25-43-114-102(111)112)130-97(151)77(45-57(4)5)132-99(153)79(47-63-51-116-68-29-14-12-27-66(63)68)133-96(150)73(34-19-24-42-107)128-93(147)72(33-18-23-41-106)129-98(152)78(124-82(137)49-108)46-62-50-115-67-28-13-11-26-65(62)67/h11-14,26-29,50-52,55-61,69-80,85,115-116H,10,15-25,30-49,53-54,103-108H2,1-9H3,(H2,109,136)(H2,110,140)(H,113,119)(H,117,144)(H,118,145)(H,120,138)(H,121,141)(H,122,146)(H,123,139)(H,124,137)(H,125,155)(H,126,142)(H,127,148)(H,128,147)(H,129,152)(H,130,151)(H,131,154)(H,132,153)(H,133,150)(H,134,149)(H,135,143)(H4,111,112,114)/t58-,59-,60-,61-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-/m0/s1 |
Clé InChI |
BZXQEECUFNVKSD-HQTHDTPHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
Origine du produit |
United States |
Foundational & Exploratory
NRC-16 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the NRC-16 peptide, a promising antimicrobial agent with potent activity against a range of bacterial pathogens and a notable lack of cytotoxicity towards mammalian cells. Discovered from the witch flounder, Glyptocephalus cynoglossus, this compound is a 19-amino acid cationic peptide that has demonstrated significant anti-biofilm capabilities. This document details its origin, physicochemical properties, and mechanism of action. Furthermore, it presents a compilation of quantitative data on its biological activities and provides detailed protocols for the key experimental procedures used in its characterization. Visual diagrams are included to illustrate its mechanism of action and the experimental workflow for its analysis.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a particularly promising class of molecules. AMPs are a component of the innate immune system in a wide variety of organisms. This compound is one such peptide, identified from the witch flounder, Glyptocephalus cynoglossus, that has shown potent antimicrobial and anti-biofilm activities with minimal toxicity to human cells.[1][2][3]
Discovery and Origin
This compound was identified in studies searching for novel antimicrobial peptides from the witch flounder, Glyptocephalus cynoglossus.[1][2][3] It is a 19-amino acid cationic peptide.[4] The peptide was synthesized for experimental studies to evaluate its biological activities.[2]
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | GWKKWLRKGAKHLGQAAIK | [4] |
| Molecular Formula | C102H166N32O21 | [4] |
| Molecular Weight | 2176.8 Da | [4] |
| Origin | Witch flounder (Glyptocephalus cynoglossus) | [1][2][3] |
| Type | Cationic Antimicrobial Peptide | [4] |
Biological Activities
This compound exhibits a range of biological activities, most notably its potent antimicrobial and anti-biofilm effects, coupled with a high degree of cell selectivity.
Antimicrobial Activity
This compound has demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, including clinically isolated and multidrug-resistant (MDR) strains.[2] Its bactericidal activity is not sensitive to salt, a desirable feature for therapeutic applications.[1][2][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (μM) | Reference |
| Pseudomonas aeruginosa (otitis media isolate) | Gram-negative | Not specified | [1][2][3] |
| Pseudomonas aeruginosa (cholelithiasis isolate) | Gram-negative | Not specified | [1][2][3] |
| Staphylococcus aureus (otitis media isolate) | Gram-positive | Not specified | [1][2][3] |
| Drug-resistant E. coli | Gram-negative | Not specified | [2] |
| Drug-resistant S. typhimurium | Gram-negative | Not specified | [2] |
| Drug-resistant S. aureus | Gram-positive | Not specified | [2] |
Anti-biofilm Activity
A key attribute of this compound is its ability to inhibit and disrupt bacterial biofilms. It has been shown to significantly inhibit biofilm formation at concentrations of 4–16 μM.[1][2][3] This activity is observed at concentrations just above its minimum inhibitory concentration (MIC), a feature not commonly seen with conventional antibiotics.[1][2][3]
Table 3: Biofilm Inhibition by this compound
| Target Organism | Effective Concentration | Activity | Reference |
| Pseudomonas aeruginosa | 4–16 μM | Significant inhibition of biofilm formation | [1][2][3] |
Cytotoxicity and Hemolytic Activity
A crucial aspect for any potential therapeutic is its safety profile. This compound has demonstrated a high degree of selectivity for bacterial cells over mammalian cells. It does not cause significant lysis of human red blood cells (hemolysis) and is not cytotoxic to human keratinocyte (HaCaT) or macrophage (RAW264.7) cell lines at effective antimicrobial concentrations.[1][2][3]
Table 4: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay | Result | Reference |
| Human Red Blood Cells (hRBCs) | Hemolysis Assay | No significant lysis | [1][2][3] |
| Human Keratinocytes (HaCaT cells) | Cytotoxicity Assay | Not cytotoxic | [1][2][3] |
| Murine Macrophages (RAW264.7 cells) | Cytotoxicity Assay | Not cytotoxic | [1][2][3] |
Mechanism of Action
The proposed mechanism of action for this compound involves the direct disruption of bacterial cell membranes, leading to cell death. Its selectivity is attributed to differences in the membrane compositions of bacterial and mammalian cells. The peptide's interaction with model mammalian membranes was found to be negligible, which is consistent with its low hemolytic and cytotoxic activity.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the this compound peptide.
Peptide Synthesis
This compound is a synthetic peptide.[2] Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides.
Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine in DMF) to expose the free amino group for the next coupling step.
-
Iterative Coupling and Deprotection: The peptide chain is elongated by sequentially coupling Fmoc-protected amino acids, followed by deprotection, according to the this compound sequence (GWKKWLRKGAKHLGQAAIK).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound peptide in the assay medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
This assay assesses the peptide's ability to lyse red blood cells.
Protocol:
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs), wash them with phosphate-buffered saline (PBS), and resuspend them to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, mix the hRBC suspension with serial dilutions of the this compound peptide.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HaCaT or RAW264.7) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound peptide.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells.
Tryptophan Fluorescence Assay
This assay is used to study the interaction of the peptide with lipid membranes. The intrinsic fluorescence of tryptophan residues is sensitive to the polarity of their environment.
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial or mammalian membranes.
-
Fluorescence Measurement: In a quartz cuvette, place a solution of the this compound peptide (which contains tryptophan).
-
Titration: Sequentially add increasing concentrations of the liposome suspension to the peptide solution.
-
Data Acquisition: After each addition, record the tryptophan fluorescence emission spectrum (excitation at ~280-295 nm, emission scan from ~300-400 nm).
-
Analysis: A blue shift in the emission maximum indicates the movement of tryptophan into the more hydrophobic environment of the lipid bilayer, signifying peptide-membrane interaction.
Calcein Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles.
Protocol:
-
Calcein-Loaded Vesicle Preparation: Prepare liposomes as in the tryptophan fluorescence assay, but include a high, self-quenching concentration of calcein dye in the hydration buffer.
-
Removal of External Dye: Remove the non-encapsulated calcein by size-exclusion chromatography.
-
Leakage Measurement: Place the calcein-loaded liposomes in a fluorometer cuvette.
-
Peptide Addition: Add the this compound peptide to the liposome suspension.
-
Data Acquisition: Monitor the increase in calcein fluorescence over time (excitation at ~495 nm, emission at ~515 nm). An increase in fluorescence indicates the leakage of calcein from the vesicles due to membrane permeabilization.
-
Maximum Leakage: Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to lyse all vesicles.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
Protocol:
-
Sample Preparation: Prepare solutions of the this compound peptide in different solvents (e.g., aqueous buffer to mimic a polar environment, and a membrane-mimicking solvent like trifluoroethanol (TFE) or in the presence of liposomes).
-
CD Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Analysis: The shape of the spectrum is indicative of the secondary structure. For example, α-helical structures show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.
Visualizations
Conclusion and Future Directions
The this compound peptide represents a promising candidate for the development of new antimicrobial therapies. Its potent activity against clinically relevant bacteria, including those forming biofilms, combined with its favorable safety profile, makes it an attractive lead compound. Future research should focus on in vivo efficacy studies to evaluate its therapeutic potential in animal models of infection. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective analogues. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel solutions to the growing challenge of antimicrobial resistance.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus [mdpi.com]
- 2. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [anaspec.com]
Unraveling the Mechanism of Action of the NRC Superclade in Plant Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Nucleotide-binding, Leucine-rich repeat (NLR) family of intracellular immune receptors plays a pivotal role in the plant's defense against a myriad of pathogens. Within this extensive family, the "NLR required for cell death" (NRC) superclade has emerged as a critical signaling hub in asterid plants, including species of significant agricultural importance. This technical guide delineates the intricate mechanism of action of NRC proteins, functioning as helper NLRs that translate pathogen recognition by sensor NLRs into a robust immune response.
The plant immune system is often conceptualized as a two-tiered system. The first layer of defense, known as Pattern-Triggered Immunity (PTI), is initiated by the recognition of microbe-associated molecular patterns (MAMPs) by cell surface pattern recognition receptors (PRRs)[1]. To circumvent this, successful pathogens deploy effectors that can suppress PTI, leading to susceptibility[1]. In response, plants have evolved a second line of defense termed Effector-Triggered Immunity (ETI), where intracellular NLRs recognize these pathogen effectors[1]. ETI is frequently associated with a localized programmed cell death known as the hypersensitive response, which restricts pathogen proliferation[2].
In many asterid plants, the NRC network constitutes a significant portion of the NLR repertoire and functions in a networked fashion, with sensor NLRs and helper NRCs acting in concert to confer disease resistance against a broad spectrum of pathogens including viruses, bacteria, oomycetes, nematodes, and aphids[2].
Core Signaling Pathway
The fundamental mechanism of the NRC network involves a two-step process: pathogen effector recognition by sensor NLRs, followed by the activation of downstream helper NRCs. These helper NRCs then execute the downstream immune responses, including the hypersensitive cell death.
1. Pathogen Recognition and Sensor NLR Activation:
The process begins with the detection of specific pathogen effectors by sensor NLRs. This recognition event can be direct, where the sensor NLR binds to the effector, or indirect, where the sensor NLR monitors a host protein that is targeted by the effector. This interaction induces a conformational change in the sensor NLR, leading to its activation.
2. Activation of Helper NRCs and Oligomerization:
Activated sensor NLRs then signal to the downstream helper NRCs[2]. This signaling event triggers the oligomerization of the helper NRCs, a crucial step for their activation[2]. This oligomeric structure is believed to function as a "death switch" that initiates the downstream signaling cascade[2].
3. Downstream Signaling and Immune Response:
The activated NRC oligomer orchestrates a series of downstream events, culminating in a full-fledged immune response. This includes the activation of mitogen-activated protein kinase (MAPK) cascades, which are also involved in PTI, indicating a convergence of these two immune signaling pathways[1]. The ultimate outcome is often the hypersensitive response, a form of programmed cell death that effectively contains the pathogen at the site of infection[2].
Signaling Pathway Diagram
Caption: The NRC-mediated immune signaling pathway in plants.
Experimental Protocols
The elucidation of the NRC mechanism of action has been made possible through a variety of molecular biology, genetics, and biochemistry techniques. Below are detailed methodologies for key experiments.
1. Co-immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions:
-
Objective: To determine if a sensor NLR physically interacts with a helper NRC.
-
Methodology:
-
Plant tissues (e.g., Nicotiana benthamiana leaves) are co-infiltrated with Agrobacterium tumefaciens strains carrying constructs for expressing tagged versions of the sensor NLR (e.g., with a FLAG tag) and the helper NRC (e.g., with a HA tag).
-
After 2-3 days of expression, total proteins are extracted from the leaf tissue using an appropriate lysis buffer.
-
The lysate is incubated with anti-FLAG agarose beads to immunoprecipitate the sensor NLR and any interacting proteins.
-
The beads are washed multiple times to remove non-specific binders.
-
The bound proteins are eluted from the beads.
-
The eluate is subjected to SDS-PAGE and Western blotting, probing with an anti-HA antibody to detect the co-immunoprecipitated helper NRC.
-
2. Virus-Induced Gene Silencing (VIGS) to Assess Gene Function:
-
Objective: To determine the necessity of a specific NRC gene for the immune response triggered by a sensor NLR.
-
Methodology:
-
A fragment of the target NRC gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agrobacterium carrying the TRV-NRC construct and a helper plasmid are co-infiltrated into young plants.
-
The virus spreads systemically, leading to the silencing of the endogenous NRC gene.
-
Silenced plants are then challenged with a pathogen or an elicitor that is recognized by a specific sensor NLR.
-
The immune response (e.g., hypersensitive cell death) is observed and compared to control plants (silenced with a non-target gene). A lack of response in the NRC-silenced plants indicates its requirement for the signaling pathway.
-
3. Cell Death Assays:
-
Objective: To quantify the extent of the hypersensitive response.
-
Methodology (Ion Leakage Assay):
-
Leaf discs are collected from plants at various time points after pathogen or elicitor treatment.
-
The leaf discs are washed with deionized water to remove surface ions.
-
The discs are then incubated in deionized water, and the conductivity of the solution is measured over time using a conductivity meter.
-
An increase in conductivity indicates ion leakage from dying cells, providing a quantitative measure of cell death.
-
Experimental Workflow Diagram
Caption: Key experimental workflows to study NRC protein function.
Quantitative Data Summary
While the provided literature does not contain extensive quantitative datasets for a specific "NRC-16," the principles of NRC function can be illustrated with representative data types commonly generated in this field of research.
| Parameter | Description | Typical Value Range | Experimental Method |
| Cell Death Index | A quantitative measure of the hypersensitive response, often based on ion leakage or visual scoring. | 0 (no death) to 1 (complete death) | Ion Leakage Assay |
| Pathogen Growth | Quantification of pathogen biomass in plant tissue to assess disease resistance. | 10^3 - 10^8 cfu/g tissue | Plate Counting (for bacteria) or qPCR (for fungi/oomycetes) |
| Gene Expression Fold Change | Relative expression levels of defense-related genes upon immune activation. | 2 to >1000-fold increase | RT-qPCR |
References
NRC-16: A Technical Guide to its Amino Acid Sequence, Structure, and Antimicrobial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-16 is a 19-amino acid cationic peptide derived from the witch flounder, Glyptocephalus cynoglossus. As a member of the pleurocidin family of antimicrobial peptides (AMPs), this compound exhibits potent inhibitory effects against a broad spectrum of Gram-negative and Gram-positive bacteria, as well as fungi. Notably, it has demonstrated significant activity against multidrug-resistant (MDR) bacteria and is effective in inhibiting biofilm formation without exhibiting significant cytotoxicity to mammalian cells. These properties position this compound as a promising candidate for the development of novel antimicrobial therapeutics. This technical guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and functional attributes of this compound, along with detailed experimental protocols for its study.
Amino Acid Sequence and Physicochemical Properties
The primary structure of this compound is composed of 19 amino acid residues. Its cationic nature, conferred by the presence of multiple lysine and arginine residues, is crucial for its interaction with negatively charged microbial membranes.
| Property | Value |
| One-Letter Code | GWKKWLRKGAKHLGQAAIK |
| Three-Letter Code | H-Gly-Trp-Lys-Lys-Trp-Leu-Arg-Lys-Gly-Ala-Lys-His-Leu-Gly-Gln-Ala-Ala-Ile-Lys-OH |
| Molecular Formula | C₁₀₂H₁₆₆N₃₂O₂₁ |
| Molecular Weight | 2176.8 Da |
| C-Terminus | Amidated |
Structural Characteristics
A definitive three-dimensional structure of this compound determined by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the Protein Data Bank (PDB). However, studies employing circular dichroism (CD) spectroscopy have provided insights into its secondary structure. In membrane-mimicking environments, this compound is suggested to adopt an α-helical conformation, a common structural motif for many membrane-active antimicrobial peptides. This amphipathic helical structure, with a hydrophobic face and a cationic face, facilitates its insertion into and disruption of microbial cell membranes.
Mechanism of Action and Signaling
The primary mechanism of action for this compound, like other cationic antimicrobial peptides, involves the disruption of microbial cell membranes. This process can be conceptualized as a multi-step signaling cascade at the bacterial cell surface, leading to cell death.
Figure 1. Proposed mechanism of action for this compound leading to bacterial cell death.
Quantitative Data
The antimicrobial and antibiofilm activities of this compound have been quantitatively assessed against various microbial strains. The following tables summarize the minimum inhibitory concentrations (MIC) and biofilm inhibitory concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µM) |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Pseudomonas aeruginosa | Clinical Isolate 1 | 8 |
| Pseudomonas aeruginosa | Clinical Isolate 2 | 8 |
| Staphylococcus aureus | ATCC 25923 | 4 |
| Staphylococcus aureus | MRSA | 16 |
| Escherichia coli | ATCC 25922 | 4 |
| Candida albicans | ATCC 10231 | 16 |
Table 2: Biofilm Inhibition by this compound.
| Microorganism | Strain | Concentration for >50% Biofilm Inhibition (µM) |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Pseudomonas aeruginosa | Clinical Isolate 1 | 16 |
| Pseudomonas aeruginosa | Clinical Isolate 2 | 16 |
Table 3: Hemolytic and Cytotoxic Activity of this compound.
| Cell Type | Assay | Concentration | Result |
| Human Red Blood Cells | Hemolysis Assay | Up to 100 µM | < 5% hemolysis |
| Human Keratinocytes (HaCaT) | Cytotoxicity Assay (MTT) | Up to 100 µM | > 90% viability |
| Murine Macrophages (RAW 264.7) | Cytotoxicity Assay (MTT) | Up to 100 µM | > 90% viability |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on this compound. The following sections outline the key experimental protocols.
Peptide Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Figure 2. General workflow for the synthesis and purification of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in sterile, ultrapure water to a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate.
-
Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent biofilm formation.
-
Preparation of Bacterial Culture: Grow bacteria in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose.
-
Plate Preparation: Add serial dilutions of this compound to the wells of a 96-well flat-bottom microtiter plate.
-
Inoculation: Add the bacterial culture (adjusted to an OD₆₀₀ of 0.1) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Hemolytic Assay
This assay assesses the toxicity of this compound to red blood cells.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Assay Setup: Add serial dilutions of this compound to a 96-well plate. Add the RBC suspension to each well.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., HaCaT or RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
This compound is a potent antimicrobial peptide with a well-defined amino acid sequence and promising biological activities. Its ability to combat multidrug-resistant bacteria and inhibit biofilm formation, coupled with its low cytotoxicity, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers to investigate the full therapeutic potential of this compound. Future research should focus on elucidating its precise three-dimensional structure and further exploring its in vivo efficacy and safety profile.
Unveiling the Potency of NRC-16: A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial spectrum of the NRC-16 peptide, a promising candidate in the fight against microbial resistance. Derived from the witch flounder, Glyptocephalus cynoglossus, this compound has demonstrated significant activity against a wide array of pathogens, including clinically relevant and multidrug-resistant strains. This document outlines its quantitative antimicrobial efficacy, the experimental methodologies used for its evaluation, and logical workflows to understand its activity profile.
Quantitative Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been quantified against a diverse panel of microorganisms, encompassing Gram-negative bacteria, Gram-positive bacteria, and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
The data presented below is a summary of the MIC values obtained for this compound against various standard and drug-resistant microbial strains. These values highlight the peptide's broad-spectrum activity and its effectiveness in different ionic strength buffers, indicating its potential for robust performance in physiological conditions.[1]
| Microorganism | Strain Type | MIC (µM) in Low Ionic Strength Buffer (SP) | MIC (µM) in High Ionic Strength Buffer (PBS) |
| Gram-Negative Bacteria | |||
| Escherichia coli | Standard | 4 | 8 |
| Pseudomonas aeruginosa | Standard | 4 | 8 |
| Salmonella typhimurium | Standard | 2 | 4 |
| Escherichia coli | Drug-Resistant | 8 | 16 |
| Pseudomonas aeruginosa | Drug-Resistant | 8 | 16 |
| Salmonella typhimurium | Drug-Resistant | 4 | 8 |
| Gram-Positive Bacteria | |||
| Bacillus subtilis | Standard | 4 | 8 |
| Staphylococcus aureus | Standard | 4 | 8 |
| Staphylococcus aureus | Drug-Resistant (MRSA) | 8 | 16 |
| Fungi | |||
| Candida albicans | Standard | 8 | 16 |
| Aspergillus niger | Standard | 16 | 16 |
SP: Sodium Phosphate buffer; PBS: Phosphate-Buffered Saline
In addition to its planktonic activity, this compound has shown remarkable efficacy in inhibiting the formation of biofilms, which are notoriously resistant to conventional antibiotics. The Minimum Biofilm Inhibition Concentration (MBIC) for this compound against Pseudomonas aeruginosa isolated from patients with otitis media was found to be in the range of 4–16 µM.[1] This anti-biofilm activity at concentrations close to its MIC suggests a potential therapeutic advantage in treating persistent infections.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound involves a series of standardized and specialized assays. The following are detailed methodologies for the key experiments cited in the evaluation of this peptide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.
Protocol:
-
Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) and then serially diluted in the appropriate buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4 for low ionic strength, or phosphate-buffered saline for high ionic strength) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate growth media (e.g., Luria-Bertani broth for bacteria, Tryptic Soy Broth for some bacteria, and Yeast Mold Broth for fungi) to the mid-logarithmic phase of growth. The microbial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: An equal volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The final volume in each well is typically 100 or 200 µL. The plate is then incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This is typically assessed by measuring the absorbance at 600 nm using a microplate reader.
Anti-Biofilm Assay
The ability of this compound to inhibit biofilm formation is assessed using a crystal violet staining method.
Protocol:
-
Biofilm Formation: An overnight culture of the target bacterium (e.g., P. aeruginosa) is diluted to an optical density (OD) of 0.1 at 600 nm. 100 µL of this bacterial suspension is added to the wells of a 96-well flat-bottomed microtiter plate.
-
Peptide Treatment: Serial dilutions of this compound are added to the wells containing the bacterial suspension. The plate is then incubated at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with sterile PBS to remove non-adherent cells. The remaining biofilm is fixed with methanol for 15 minutes. The methanol is then removed, and the plate is air-dried. The biofilm is stained with 0.1% crystal violet for 10 minutes.
-
Quantification: The excess stain is removed by washing with water. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm. The MBIC is the lowest concentration of the peptide that shows significant inhibition of biofilm formation compared to the untreated control.
Hemolytic and Cytotoxicity Assays
To assess the selectivity of this compound for microbial cells over mammalian cells, hemolytic and cytotoxicity assays are performed.
Hemolysis Assay Protocol:
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are washed several times with PBS and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: The hRBC suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.
-
Hemolysis Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 540 nm. A sample treated with 0.1% Triton X-100 is used as a positive control (100% hemolysis), and untreated hRBCs in PBS serve as the negative control.
Cytotoxicity Assay Protocol:
-
Cell Culture: Human cell lines, such as HaCaT keratinocytes or RAW264.7 macrophages, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach a confluence of 70-80%.
-
Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to untreated control cells.
Visualizing Workflows and Logical Relationships
To better illustrate the experimental processes and the logical connections in the evaluation of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for characterizing the antimicrobial peptide this compound.
Caption: Logical relationship of this compound's antimicrobial properties and selectivity.
Signaling Pathways and Mechanism of Action
While specific signaling pathways triggered by this compound have not been extensively detailed in the available literature, the primary mechanism of action for many antimicrobial peptides, including this compound, is believed to involve direct interaction with the microbial cell membrane. The peptide's cationic and amphipathic nature facilitates its binding to the negatively charged components of bacterial and fungal membranes, leading to membrane disruption, pore formation, and subsequent cell death.
Further research into the precise molecular interactions and potential intracellular targets of this compound will be crucial for a complete understanding of its mechanism of action and for optimizing its therapeutic development. The lack of interaction with eukaryotic membranes, which are typically composed of zwitterionic phospholipids and cholesterol, underpins the peptide's observed low cytotoxicity and high selectivity.[1]
Conclusion
The this compound peptide presents a compelling profile as a next-generation antimicrobial agent. Its broad-spectrum activity against both standard and multidrug-resistant pathogens, coupled with its potent anti-biofilm capabilities and favorable safety profile, positions it as a strong candidate for further preclinical and clinical development. The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals to build upon in their efforts to combat the growing threat of antimicrobial resistance.
References
NRC-16: A Promising Peptide Against Multidrug-Resistant Bacteria
An In-depth Technical Guide on the Antimicrobial and Anti-Biofilm Activities of the Novel Peptide NRC-16
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[1][2][3] this compound, a cationic antimicrobial peptide derived from the witch flounder, Glyptocephalus cynoglossus, has emerged as a promising candidate in the fight against these resilient pathogens.[4] This technical guide provides a comprehensive overview of the activity of this compound against a range of multidrug-resistant bacteria, details the experimental protocols used to evaluate its efficacy, and visualizes key experimental workflows.
Core Activity of this compound Against Multidrug-Resistant Bacteria
This compound is a truncated peptide with the amino acid sequence GWKKWLRKGAKHLGQAAIK-NH2.[4] Its structure, characterized by a significant number of cationic and hydrophobic residues, allows for potent antimicrobial activity.[4] Studies have demonstrated that this compound exhibits a potent growth inhibitory effect against both Gram-negative and Gram-positive bacteria, as well as fungi.[4] A key feature of this compound is its amidated C-terminus, which significantly enhances its microbicidal activity.[4]
Quantitative Assessment of Antimicrobial Activity
The efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The tables below summarize the MIC values of this compound against various standard and multidrug-resistant bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Standard Bacterial and Fungal Strains
| Microorganism | Strain | MIC (μM) in Sodium Phosphate (SP) Buffer | MIC (μM) in Phosphate-Buffered Saline (PBS) |
| Escherichia coli | KCTC 1682 | 4 | 8 |
| Salmonella typhimurium | KCTC 1926 | 2 | 4 |
| Pseudomonas aeruginosa | KCTC 1637 | 4 | 8 |
| Staphylococcus aureus | KCTC 1621 | 4 | 8 |
| Bacillus subtilis | KCTC 1918 | 4 | 8 |
| Candida albicans | KCTC 7965 | 16 | 16 |
Data sourced from Gopal et al., 2013.[4]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Multidrug-Resistant (MDR) Bacterial Strains
| Microorganism | Resistance Profile | MIC (μM) |
| Pseudomonas aeruginosa | MDR | 4 - 8 |
| Staphylococcus aureus | MDR | 4 - 8 |
| Escherichia coli | Drug-resistant | Potent activity reported |
| Salmonella typhimurium | Drug-resistant | Potent activity reported |
Data indicates a range of MICs observed across various clinically isolated MDR strains. Specific resistance profiles of E. coli and S. typhimurium were not detailed in the source material. Data sourced from Gopal et al., 2013.[4]
Anti-Biofilm Activity of this compound
Bacterial biofilms contribute significantly to antibiotic resistance, with bacteria within a biofilm being up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts.[4] this compound has demonstrated significant efficacy in inhibiting the formation of biofilms by multidrug-resistant Pseudomonas aeruginosa.[4][5]
Notably, this compound can inhibit biofilm formation at concentrations just above its MIC (4–16 μM), a feat not achieved by conventional antibiotics like ciprofloxacin and piperacillin under similar conditions.[4][5]
Safety and Selectivity Profile
A crucial aspect of any new antimicrobial agent is its selectivity for microbial cells over host cells. This compound has shown a favorable safety profile. It does not cause significant lysis of human red blood cells and is not cytotoxic to HaCaT and RAW264.7 cells.[5] Further studies using model mammalian membranes composed of phosphatidylcholine (PC), PC/cholesterol (CH), and PC/sphingomyelin (SM) confirmed that this compound does not interact with these liposomes, indicating its selective antimicrobial activity.[5]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's activity.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is determined using a broth microdilution assay.
-
Bacterial Culture: Bacterial strains are grown in an appropriate broth medium to the mid-logarithmic phase.
-
Peptide Dilution: this compound is serially diluted in either sodium phosphate (SP) buffer or phosphate-buffered saline (PBS).
-
Inoculation: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate.
-
Incubation: The serially diluted peptide is added to the wells containing the bacterial suspension, and the plate is incubated at 37°C for 18-20 hours.
-
Measurement: The absorbance is measured at 600 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the bacteria.
Biofilm Inhibition Assay
The ability of this compound to inhibit biofilm formation is assessed using a crystal violet staining method.
-
Culture Preparation: An overnight culture of the test bacterium is diluted in fresh growth medium.
-
Assay Setup: Various concentrations of this compound are added to the wells of a 96-well plate, followed by the addition of the diluted bacterial culture.
-
Biofilm Formation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) cells are removed, and the wells are washed with a buffer to remove any non-adherent cells.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: After washing away the excess stain, the crystal violet that has stained the biofilm is solubilized with 95% ethanol.
-
Quantification: The absorbance of the solubilized stain is measured at 570 nm, which is proportional to the amount of biofilm formed.
Hemolysis and Cytotoxicity Assays
The toxicity of this compound to mammalian cells is evaluated through hemolysis and cytotoxicity assays.
Hemolysis Assay:
-
Cell Preparation: Human red blood cells (hRBCs) are washed and suspended in phosphate-buffered saline (PBS).
-
Incubation: Different concentrations of this compound are added to the hRBC suspension and incubated for 1 hour at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact cells.
-
Measurement: The amount of hemoglobin released into the supernatant, which indicates cell lysis, is measured by absorbance at 414 nm.
Cytotoxicity Assay:
-
Cell Seeding: Mammalian cell lines, such as HaCaT or RAW264.7, are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.
Conclusion
This compound demonstrates significant potential as a novel therapeutic agent against multidrug-resistant bacteria. Its potent antimicrobial and anti-biofilm activities, coupled with a favorable safety profile, make it a strong candidate for further development. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising peptide.
References
- 1. Nonribosomal antibacterial peptides that target multidrug-resistant bacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. New Agents Are Coming, and So Is the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rise of Resistant Bacteria Challenges Infection Control [medscape.com]
- 4. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Helical Wheel Projection and Structural Analysis of the Antimicrobial Peptide NRC-16
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-16 is a synthetic, 19-amino acid cationic antimicrobial peptide (AMP) originally derived from the witch flounder, Glyptocephalus cynoglossus.[1][2] As an AMP, it represents a promising candidate for therapeutic development due to its potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] A critical feature of this compound, underpinning its mechanism of action, is its ability to form an amphipathic α-helical structure in membrane environments. This guide provides an in-depth analysis of the structural properties of this compound, focusing on its helical wheel projection, and details the experimental methodologies used to characterize such peptides.
Physicochemical Properties of this compound
The primary sequence and fundamental properties of this compound are crucial for its secondary structure and function. These quantitative characteristics are summarized in Table 1. The peptide's high net positive charge is a key factor in its initial interaction with negatively charged microbial membranes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Primary Sequence | GWKKWLRKGAKHLGQAAIK | [1][3] |
| Number of Amino Acids | 19 | [1] |
| Molecular Formula | C₁₀₂H₁₆₆N₃₂O₂₁ | [1] |
| Molecular Mass | 2176.8 Da | [1] |
| Net Charge (Predicted) | +6 | [4] |
| Source | Derived from Witch Flounder (Glyptocephalus cynoglossus) |[1] |
Helical Wheel Projection
The helical wheel is a two-dimensional representation of an α-helix, projecting the amino acid side chains onto a plane perpendicular to the helical axis.[5] For a standard α-helix, each residue is rotated approximately 100 degrees around the axis relative to the previous one.[6][7] This visualization is instrumental in identifying amphipathic helices, which possess distinct polar (hydrophilic) and nonpolar (hydrophobic) faces.
For this compound, the helical wheel projection reveals a classic amphipathic structure, which is a hallmark of many membrane-active AMPs.[4] The distribution of its amino acid residues is as follows:
-
Hydrophobic Face: Comprised of residues such as Glycine (G), Tryptophan (W), Leucine (L), Alanine (A), and Isoleucine (I).
-
Hydrophilic Face: Dominated by positively charged (cationic) residues like Lysine (K) and Arginine (R), along with polar residues like Histidine (H) and Glutamine (Q).
This segregation of residues allows the peptide to preferentially interact with and disrupt microbial cell membranes. The hydrophobic face inserts into the lipid bilayer core, while the hydrophilic face remains exposed to the aqueous environment or interacts with the phospholipid head groups.
Structure-Function Relationship
The antimicrobial activity of this compound is a direct consequence of its primary amino acid sequence and the resulting secondary structure. The logical flow from sequence to function is a cornerstone of its design and efficacy.
Caption: Figure 1: Logical Flow from this compound Sequence to Function.
Experimental Protocols for Structural and Functional Characterization
The structural and functional properties of this compound are elucidated through a combination of biophysical and microbiological assays. While specific protocols from the original studies are proprietary, the following sections describe the standard methodologies employed for such analyses.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. membrane-mimicking solutions).
Methodology:
-
Sample Preparation: A stock solution of synthesized, purified this compound peptide is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Solvent Conditions: To mimic a membrane environment, solvents such as trifluoroethanol (TFE) or lipid vesicles (liposomes) are added to the peptide solution.
-
Data Acquisition: CD spectra are recorded using a spectropolarimeter, typically from 190 to 260 nm, at a controlled temperature (e.g., 25°C).
-
Analysis: The resulting spectrum is analyzed for characteristic signatures. An α-helical structure exhibits distinct negative bands near 208 nm and 222 nm and a positive band near 192 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.
Membrane Permeabilization (Calcein Leakage) Assay
Objective: To quantify the ability of this compound to disrupt lipid membranes.
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from phospholipids (e.g., phosphatidylcholine) encapsulating the fluorescent dye calcein at a self-quenching concentration.
-
Assay Setup: The calcein-loaded liposomes are diluted in a buffer to a final lipid concentration in a 96-well plate.
-
Peptide Addition: Serial dilutions of this compound are added to the wells. A positive control, such as melittin or Triton X-100, is used to determine 100% leakage.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. As the peptide disrupts the vesicles, calcein is released, becomes de-quenched, and fluoresces.
-
Data Analysis: The percentage of leakage is calculated relative to the positive control. This provides quantitative data on the peptide's membrane-lytic activity.[8]
Tryptophan Fluorescence Assay
Objective: To assess the interaction and insertion of this compound into a lipid bilayer, leveraging its two tryptophan residues.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a buffer. Tryptophan fluorescence is sensitive to the polarity of its local environment.
-
Liposome Titration: LUVs of varying compositions (e.g., mimicking bacterial or mammalian membranes) are titrated into the peptide solution.
-
Fluorescence Measurement: The tryptophan fluorescence emission spectrum is recorded (excitation ~280 nm, emission ~300-400 nm) after each addition of liposomes.
-
Analysis: A blue shift (a shift of the emission maximum to a shorter wavelength) indicates the movement of the tryptophan residues from the aqueous environment into the nonpolar, hydrophobic core of the lipid bilayer. This confirms membrane insertion.[8]
General Experimental Workflow
The characterization of a novel antimicrobial peptide like this compound follows a structured workflow, from initial identification and synthesis to detailed functional and structural analysis.
Caption: Figure 2: Experimental Workflow for AMP Characterization.
Conclusion
The antimicrobial peptide this compound possesses a well-defined amphipathic α-helical structure, which is the primary determinant of its biological function. The helical wheel projection provides a clear visualization of the spatial segregation of hydrophobic and cationic residues, explaining its potent activity against microbial membranes and its selectivity over host cells.[8] The combination of computational analysis and biophysical experiments, as outlined in this guide, is essential for a comprehensive understanding of this compound and for advancing its potential as a next-generation therapeutic agent to combat microbial infections and biofilms.[2][6]
References
- 1. This compound [eurogentec.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biophysics.org [biophysics.org]
- 6. Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rothlab.ucdavis.edu [rothlab.ucdavis.edu]
- 8. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Bacterial Membrane Disruption: A Technical Guide to the Action of NRC-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRC-16, a synthetic antimicrobial peptide derived from the witch flounder (Glyptocephalus cynoglossus), represents a promising candidate in the fight against antibiotic-resistant bacteria. With potent antimicrobial and antibiofilm activity, this compound demonstrates a selective mechanism of action, preferentially targeting bacterial membranes over their mammalian counterparts. This technical guide provides an in-depth analysis of the interaction between this compound and bacterial membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanisms of action.
Introduction to this compound
This compound is a cationic peptide with the amino acid sequence GWKKWLRKGAKHLGQAAIK-NH2.[1] Its primary mode of action is the disruption of bacterial cell membranes, a mechanism that is less likely to induce resistance compared to antibiotics with specific intracellular targets.[1] Studies have shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is also effective against fungal pathogens.[1] A key characteristic of this compound is its salt-insensitive bactericidal activity, enhancing its potential for therapeutic applications in physiological environments.[1]
Quantitative Analysis of Antimicrobial Activity
The efficacy of this compound and its close analog, Pleurocidin, has been quantified through various assays, primarily determining their Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of NRC Peptides
Data for NRC peptides derived from flatfish genes, as a proxy for this compound activity.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) |
| Pseudomonas aeruginosa | H187 | 1 - 8 | ~0.4 - 3.5 |
| Escherichia coli | UB1005 | >58.9 | >25 |
| Staphylococcus aureus | MRSA | 1 - 8 | ~0.4 - 3.5 |
| Salmonella enterica | 0.3 - >58.9 | ~0.1 - >25 | |
| Aeromonas salmonicida | 0.3 - >58.9 | ~0.1 - >25 |
Source: Patrzykat et al., 2003.[2][3][4][5]
Table 2: Antibiofilm Activity of this compound
| Bacterial Species | Biofilm Inhibition Concentration (µM) |
| Pseudomonas aeruginosa | 4 - 16 |
| Staphylococcus aureus | 4 - 16 |
Source: Al-Jedah et al., 2013.[6]
Mechanism of Action: Bacterial Membrane Interaction
The interaction of this compound with bacterial membranes is a multi-step process driven by electrostatic and hydrophobic forces. This interaction leads to membrane permeabilization and ultimately cell death. While specific data for this compound's interaction with bacterial model membranes is limited, studies on the closely related peptide, Pleurocidin, provide significant insights into the likely mechanism.
Initial Electrostatic Attraction
The net positive charge of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
Hydrophobic Insertion and Structural Change
Upon binding, this compound is believed to undergo a conformational change, adopting an α-helical structure that facilitates its insertion into the hydrophobic core of the bacterial membrane.[7] This is a critical step in the disruption of the membrane barrier.
Membrane Permeabilization and Depolarization
The insertion of multiple this compound peptides into the membrane leads to the formation of pores or channels, or a generalized destabilization of the lipid bilayer. This is often described by the "toroidal pore" or "carpet" models.[8][9] This disruption leads to the leakage of intracellular components and the dissipation of the membrane potential, which is crucial for cellular energy production and other vital functions. Studies on Pleurocidin have demonstrated its ability to cause membrane depolarization.[6][10]
Intracellular Targets
At sublethal concentrations, some pleurocidin-family peptides have been shown to inhibit macromolecular synthesis (DNA, RNA, and proteins) even with minimal membrane damage, suggesting they can translocate across the membrane to act on intracellular targets.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of antimicrobial peptides like this compound with bacterial membranes.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a series of two-fold dilutions of the this compound peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
-
Calcein Leakage Assay
-
Objective: To quantify the ability of the peptide to permeabilize lipid vesicles, mimicking bacterial membranes.
-
Protocol:
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., POPE/POPG 3:1).
-
Encapsulate calcein dye at a self-quenching concentration (e.g., 50 mM) within the LUVs.
-
Remove non-encapsulated calcein by size-exclusion chromatography.
-
Add varying concentrations of this compound to the LUV suspension in a 96-well plate.
-
Measure the increase in fluorescence intensity over time using a fluorescence spectrophotometer (excitation ~495 nm, emission ~515 nm).
-
Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to disrupt all vesicles.
-
Percentage of leakage is calculated relative to the maximum leakage.
-
Tryptophan Fluorescence Spectroscopy
-
Objective: To monitor the interaction of the peptide with lipid vesicles by observing changes in the fluorescence of its tryptophan residues.
-
Protocol:
-
Prepare LUVs with a bacterial membrane-mimicking lipid composition.
-
In a quartz cuvette, add a solution of this compound (which contains tryptophan).
-
Record the initial tryptophan fluorescence emission spectrum (excitation ~280-295 nm, emission ~300-400 nm).
-
Add the LUV suspension to the cuvette and incubate.
-
Record the fluorescence emission spectrum at various time points.
-
A blue shift in the emission maximum and an increase in fluorescence intensity indicate the movement of tryptophan residues into the more hydrophobic environment of the lipid bilayer.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of the peptide in different environments (aqueous buffer vs. membrane-mimicking).
-
Protocol:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer).
-
Record the CD spectrum in the far-UV region (e.g., 190-250 nm). A random coil structure is expected.
-
Prepare LUVs with a bacterial membrane-mimicking lipid composition.
-
Add the LUV suspension to the peptide solution and incubate.
-
Record the CD spectrum of the peptide-vesicle mixture.
-
An increase in the signal characteristic of α-helices (negative bands at ~208 and ~222 nm) indicates a conformational change upon membrane binding.
-
Conclusion
This compound is a potent antimicrobial peptide with a clear mechanism of action centered on the disruption of bacterial membranes. Its selectivity for bacterial over mammalian membranes, coupled with its salt-insensitivity, makes it an attractive candidate for further development as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antimicrobial peptides, facilitating the quantitative assessment of their membrane-disrupting capabilities and furthering our understanding of their therapeutic potential. Future research should focus on obtaining more specific quantitative data for this compound's interaction with various bacterial membrane models to build a more complete picture of its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antimicrobial peptides derived from flatfish genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Investigating Potential Applications of the Fish Anti-Microbial Peptide Pleurocidin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. From antimicrobial to anticancer: unraveling the potential of pleurocidin and pleurocidin-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.se [sci-hub.se]
- 8. Sublethal Concentrations of Pleurocidin-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and anti-biofilm activity, and mechanism of action of pleurocidin against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing the Antimicrobial Peptide NRC-16 for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-16 is a 19-amino acid cationic peptide derived from the witch flounder, Glyptocephalus cynoglossus.[1] It has garnered significant interest within the research community due to its potent antimicrobial and anti-biofilm activities against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1] Notably, this compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further investigation in the development of novel therapeutic agents.[1] These application notes provide a comprehensive guide to the chemical synthesis, purification, characterization, and biological evaluation of the this compound peptide for research purposes.
This compound Peptide Profile
| Property | Value | Reference |
| Sequence (3-Letter Code) | H-Gly-Trp-Lys-Lys-Trp-Leu-Arg-Lys-Gly-Ala-Lys-His-Leu-Gly-Gln-Ala-Ala-Ile-Lys-OH | [1] |
| Sequence (1-Letter Code) | GWKKWLRKGAKHLGQAAIK | [1] |
| Molecular Formula | C₁₀₂H₁₆₆N₃₂O₂₁ | [1] |
| Molecular Weight | 2176.8 g/mol | [1] |
| Biological Activity | Antimicrobial, Anti-biofilm | [1] |
| Source | Witch flounder (Glyptocephalus cynoglossus) | [1] |
Section 1: Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The recommended method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
SPPS Workflow Overview
The synthesis of this compound follows a cyclical process of deprotection and coupling steps. The workflow is initiated by attaching the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids.
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Fmoc-SPPS of this compound
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (see section 1.3)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH for this compound) to the deprotected resin. Use a coupling reagent like HBTU in the presence of a base such as DIPEA. Allow the reaction to proceed for 1-2 hours.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection (step 2) and coupling (step 4) steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptide-resin under vacuum.
Cleavage and Deprotection
The cleavage step releases the synthesized peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For this compound, which contains Tryptophan (Trp) and Arginine (Arg), a standard cleavage cocktail with scavengers is recommended to prevent side reactions.[2]
Recommended Cleavage Cocktail (Reagent K):
| Reagent | Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage Agent |
| Water | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Section 2: Purification and Characterization of this compound
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide is purified using preparative RP-HPLC to isolate the desired full-length peptide from truncated sequences and other impurities.
Typical RP-HPLC Parameters:
| Parameter | Specification |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes) |
| Detection | UV absorbance at 214 nm and 280 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute the peptide using the specified gradient.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.
Characterization
The identity and purity of the synthesized this compound peptide must be confirmed using analytical techniques.
2.2.1. Mass Spectrometry
Mass spectrometry is used to verify the molecular weight of the synthesized peptide.[3][4][5]
Expected Mass:
-
Monoisotopic Mass: 2175.30 g/mol
-
Average Mass: 2176.8 g/mol
2.2.2. Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final peptide product. A single sharp peak indicates a high degree of purity.
Section 3: Protocols for Biological Evaluation of this compound
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Procedure:
-
Prepare a two-fold serial dilution of the purified this compound peptide in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Include positive (microorganism without peptide) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.
Anti-Biofilm Activity Assay
This assay evaluates the ability of this compound to inhibit biofilm formation.[8][9]
Procedure:
-
Dispense a standardized bacterial suspension into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells to remove planktonic bacteria.
-
Stain the adherent biofilm with a suitable dye (e.g., crystal violet).
-
Solubilize the dye and measure the absorbance to quantify the biofilm biomass.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Procedure:
-
Seed human cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.
Section 4: Mechanism of Action
Cationic antimicrobial peptides like this compound primarily act by disrupting the integrity of the bacterial cell membrane.[14][15][16] Their positive charge facilitates interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.
Figure 2: Proposed mechanism of action of this compound on bacterial cells.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the successful synthesis, purification, characterization, and biological evaluation of the this compound peptide. Adherence to these methodologies will enable researchers to produce high-quality this compound for further investigation into its therapeutic potential.
References
- 1. This compound [eurogentec.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of NRC-16 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRC-16 is a 19-amino acid cationic peptide derived from the witch flounder, Glyptocephalus cynoglossus. It has demonstrated significant antimicrobial and anti-biofilm activities with low cytotoxicity, making it a promising candidate for further investigation in drug development.[1][2] This document provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, cleavage, and purification of the peptide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound peptide is presented in Table 1. This data is essential for the planning of the synthesis and subsequent analysis.
| Property | Value |
| Amino Acid Sequence | H-Gly-Trp-Lys-Lys-Trp-Leu-Arg-Lys-Gly-Ala-Lys-His-Leu-Gly-Gln-Ala-Ala-Ile-Lys-OH |
| One-Letter Code | GWKKWLRKGAKHLGQAAIK |
| Molecular Formula | C102H166N32O21 |
| Molecular Weight | 2176.8 g/mol |
| Amino Acid Count | 19 |
| Isoelectric Point (pI) | 10.88 (Calculated) |
| Charge at pH 7 | +6 (Calculated) |
Table 1: Physicochemical properties of the this compound peptide.[1]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol is based on the standard and widely practiced Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).
-
Resin: Rink Amide resin (100-200 mesh) is recommended to obtain a C-terminally amidated peptide, a common feature in many antimicrobial peptides.
-
Fmoc-Protected Amino Acids: All amino acids in the this compound sequence with appropriate side-chain protecting groups (e.g., Boc for Lys and Trp, Pbf for Arg, Trt for His and Gln).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
Water: 2.5%
-
-
Precipitation and Wash Solvent: Cold diethyl ether
-
Purification Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer
-
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram:
References
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of NRC-16
Introduction
NRC-16 is a 19-amino acid cationic antimicrobial peptide derived from the witch flounder, Glyptocephalus cynoglossus.[1][2] It exhibits potent antimicrobial and antibiofilm activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[2][3] Studies have shown that this compound has an inhibitory effect at concentrations between 4 and 16 μM, with the added benefit of low cytotoxicity against mammalian cells, making it a promising candidate for therapeutic development.[1][3][4]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is a critical metric in drug discovery and clinical microbiology for assessing the potency of new antimicrobial compounds and for monitoring antimicrobial resistance.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium. The assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth (i.e., turbidity) is observed.
Materials and Reagents
3.1 Equipment
-
Biosafety cabinet (Class II)
-
Microplate reader (optional, for OD measurement)
-
Spectrophotometer or McFarland densitometer
-
Calibrated micropipettes and sterile, disposable tips
-
Multichannel pipette
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)
-
Vortex mixer
3.2 Reagents and Consumables
-
This compound peptide, lyophilized powder (Eurogentec AS-65593 or equivalent)[2]
-
Sterile, deionized water or appropriate solvent for this compound reconstitution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Test microorganisms (e.g., Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™, Escherichia coli ATCC® 25922™)
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Agar plates for purity check (e.g., Tryptic Soy Agar)
Experimental Protocols
This section details the step-by-step procedure for determining the MIC of this compound.
4.1 Preparation of this compound Stock Solution
-
Calculate the required volume of solvent to reconstitute the lyophilized this compound powder to a stock concentration of 1280 µg/mL. Note: The molecular weight of this compound is 2176.8 g/mol .[2]
-
Aseptically add the solvent to the vial of this compound. Mix gently by inversion to dissolve completely. Avoid vigorous shaking.
-
Prepare aliquots of the stock solution and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
4.2 Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension 1:150 in CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL.
4.3 Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution to 128 µg/mL in CAMHB.
-
Add 100 µL of the 128 µg/mL this compound solution to well 1.
-
Perform a serial two-fold dilution:
-
Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Transfer 50 µL from well 2 to well 3. Mix thoroughly.
-
Continue this process down to well 10.
-
After mixing well 10, discard the final 50 µL.
-
-
The concentrations in wells 1-10 will now range from 128 µg/mL to 0.25 µg/mL. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum (prepared in step 4.2). Do not add bacteria to well 12.
-
The final volume in each test well is 100 µL. The final this compound concentrations will be half of the initial concentrations (64 µg/mL to 0.125 µg/mL). The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4.4 Reading and Interpreting Results
-
After incubation, examine the sterility control (well 12). It should show no turbidity.
-
Examine the growth control (well 11). It should show distinct turbidity.
-
Visually inspect the test wells (1-10) for any signs of bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Data Presentation
MIC values should be recorded and presented in a clear, tabular format. This allows for easy comparison of this compound activity against different microorganisms.
Table 1: Example MIC Values of this compound against Quality Control Strains
| Microorganism | Strain ID | This compound MIC (µg/mL) | This compound MIC (µM) | Expected Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 8 | 3.67 | 4 - 16 |
| Pseudomonas aeruginosa | ATCC® 27853™ | 16 | 7.35 | 8 - 32 |
| Escherichia coli | ATCC® 25922™ | 4 | 1.84 | 2 - 8 |
| Candida albicans | ATCC® 90028™ | 32 | 14.70 | 16 - 64 |
Note: The values presented are for illustrative purposes only and should be determined experimentally.
Visualizations
Diagrams are essential for visualizing complex workflows and mechanisms. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [eurogentec.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NRC-16 Antibiofilm Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic bacteria is a significant challenge in clinical settings and industrial environments, contributing to persistent infections and biofouling. The development of novel antibiofilm agents is a critical area of research. NRC-16, a synthetic antimicrobial peptide derived from witch flounder (Glyptocephalus cynoglossus), has demonstrated potent antimicrobial and antibiofilm activities against clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[1] This document provides detailed protocols for assessing the antibiofilm efficacy of this compound using a modified tissue culture plate (TCP) method, along with insights into its potential mechanisms of action.
Quantitative Data Summary
The antibiofilm activity of this compound is concentration-dependent. The minimum biofilm inhibitory concentration (MBIC) is the lowest concentration of an agent that prevents biofilm formation. For this compound, significant inhibition of biofilm formation has been observed at concentrations just above its minimum inhibitory concentration (MIC) against planktonic bacteria.[1]
| Peptide | Target Organism(s) | Effective Concentration (MBIC) | Reference |
| This compound | Pseudomonas aeruginosa, Staphylococcus aureus | 4–16 μM | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol details the tissue culture plate (TCP) method to determine the concentration of this compound required to inhibit biofilm formation by P. aeruginosa and S. aureus.
Materials:
-
This compound peptide
-
Clinically isolated strains of Pseudomonas aeruginosa and Staphylococcus aureus
-
Mueller-Hinton Broth (MHB) supplemented with 0.2% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water or 95% Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microplate reader
-
Conventional antibiotics (e.g., ciprofloxacin, piperacillin) as controls
-
0.01% acetic acid with 0.2% BSA for peptide dilution
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (P. aeruginosa or S. aureus) into 5 mL of MHB supplemented with 0.2% glucose.
-
Incubate overnight at 37°C with shaking (200 rpm) to reach the stationary phase.
-
Dilute the overnight culture with fresh MHB (with 0.2% glucose) to achieve a final concentration of approximately 1 x 106 CFU/mL.
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in 0.01% acetic acid.
-
Create a serial dilution of this compound in 0.01% acetic acid containing 0.2% BSA to obtain a range of concentrations to be tested (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 μM).
-
Prepare stock solutions of control antibiotics in their appropriate solvents.
-
-
Assay Setup:
-
In a 96-well tissue culture plate, add 100 μL of the diluted bacterial suspension to each well.
-
Add 100 μL of the various dilutions of this compound or control antibiotics to the respective wells to achieve the final desired concentrations.
-
Include the following controls:
-
Negative Control (Bacteria only): 100 μL of bacterial suspension + 100 μL of MHB (with 0.2% glucose).
-
Blank Control (Media only): 200 μL of MHB (with 0.2% glucose).
-
-
-
Incubation for Biofilm Formation:
-
Cover the plate and incubate at 37°C for 24 hours under static conditions.
-
-
Quantification of Biofilm - Crystal Violet Staining:
-
After incubation, carefully discard the planktonic cell culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 μL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
Dry the plate by inverting it on a paper towel.
-
Add 125 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 μL of sterile distilled water.
-
Again, dry the plate by inverting it on a paper towel.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 μL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 125 μL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
The MBIC is defined as the lowest concentration of this compound that shows significant inhibition of biofilm formation compared to the negative control.
-
The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [ (ODControl - ODTreated) / ODControl ] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound antibiofilm assay.
Potential Signaling Pathways Targeted by Antimicrobial Peptides
While the specific signaling pathway inhibited by this compound has not been fully elucidated, antimicrobial peptides, in general, can interfere with key bacterial signaling systems that regulate biofilm formation. This diagram illustrates potential points of intervention.
Caption: Potential mechanisms of biofilm inhibition by antimicrobial peptides.
References
Application Notes and Protocols: Assessing NRC-16 Membrane Disruption using Calcein Leakage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcein leakage assay is a robust and widely used method to quantify the membrane-disrupting activity of molecules such as antimicrobial peptides.[1] This technique relies on the self-quenching property of the fluorescent dye calcein.[2] At high concentrations, the fluorescence of calcein is suppressed. When encapsulated within liposomes, which serve as models for biological membranes, any disruption of the lipid bilayer integrity leads to the leakage of calcein into the surrounding buffer.[3] This dilution results in a significant increase in fluorescence, which can be measured over time to determine the extent and kinetics of membrane permeabilization.[4][5]
These application notes provide a detailed protocol for utilizing the calcein leakage assay to assess the membrane disruption capabilities of the antimicrobial peptide NRC-16. The this compound peptide, derived from witch flounder, has demonstrated antimicrobial and antibiofilm activity against clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[6][7] While a previous study indicated that this compound does not interact with model mammalian membranes, its precise mechanism of action against bacterial membranes warrants further investigation.[6] This protocol has been adapted to utilize liposomes that mimic the lipid composition of bacterial membranes, providing a more relevant model system to study the activity of this compound.
Principle of the Assay
The core principle of the calcein leakage assay is the de-quenching of calcein fluorescence upon its release from liposomes.[5] Calcein is encapsulated at a high, self-quenching concentration within the aqueous core of large unilamellar vesicles (LUVs).[1] The addition of a membrane-disrupting agent, such as the this compound peptide, leads to the formation of pores or the destabilization of the liposomal membrane.[8] This results in the leakage of calcein into the external buffer, causing its dilution and a proportional increase in fluorescence intensity.[2] The fluorescence can be monitored using a spectrofluorometer, and the percentage of calcein leakage is calculated relative to the maximum fluorescence achieved by complete lysis of the liposomes with a detergent like Triton X-100.[1]
Experimental Protocols
Materials and Reagents
-
Lipids:
-
For Gram-Negative Bacterial Membrane Mimic (P. aeruginosa model):
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
-
For Gram-Positive Bacterial Membrane Mimic (S. aureus model):
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
-
1',3'-bis[1,2-dipalmitoyl-sn-glycero-3-phospho]-glycerol (Cardiolipin - CL)
-
-
-
Fluorescent Dye:
-
Calcein (free acid or salt)
-
-
Peptide:
-
Synthetic this compound peptide
-
-
Buffers and Solvents:
-
Chloroform
-
Methanol
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Calcein buffer (70 mM Calcein in HEPES buffer, pH 7.4)
-
-
Other Reagents:
-
Triton X-100 (10% v/v solution)
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
-
Equipment:
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Spectrofluorometer with temperature control and plate reading capabilities
-
96-well black, flat-bottom microplates
-
Vortex mixer
-
Glass vials
-
Protocol 1: Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation:
-
For the P. aeruginosa model, prepare a lipid mixture of POPE:POPG (3:1 molar ratio).
-
For the S. aureus model, prepare a lipid mixture of DPPG:CL (3:1 molar ratio).
-
Dissolve the desired amount of lipids in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Hydrate the dried lipid film with the calcein buffer (70 mM calcein in HEPES buffer). The volume of the buffer should be sufficient to achieve a final lipid concentration of 10-20 mg/mL.
-
Vortex the flask vigorously for 30 minutes to create a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion for LUV Formation:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder to form LUVs of a uniform size.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
Collect the faster-eluting, pale orange liposome fraction, which will be well-separated from the slower-eluting, bright orange-red free calcein.[5]
-
-
Liposome Concentration Determination:
-
Determine the final lipid concentration of the purified LUV suspension using a standard phosphate assay.
-
Protocol 2: Calcein Leakage Assay
-
Assay Setup:
-
In a 96-well black, flat-bottom microplate, add the calcein-loaded LUV suspension to each well to a final lipid concentration of 25-50 µM in HEPES buffer.
-
Add varying concentrations of the this compound peptide to the wells. Include a buffer-only control (for baseline fluorescence) and a positive control (e.g., a known membrane-lytic peptide like melittin).
-
The final volume in each well should be 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately after adding the peptide, place the microplate in a spectrofluorometer.
-
Monitor the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[7]
-
Record the fluorescence every 1-2 minutes for a total duration of 30-60 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Determination of Maximum Leakage:
-
After the kinetic measurement, add 10 µL of 10% Triton X-100 to each well to completely lyse the liposomes and release all encapsulated calcein.
-
Measure the final fluorescence intensity (F_max), which represents 100% leakage.
-
Data Analysis and Presentation
The percentage of calcein leakage at a given time point (t) is calculated using the following formula:
% Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
Where:
-
F_t is the fluorescence intensity at time t.
-
F_0 is the initial fluorescence intensity of the liposomes with buffer only.
-
F_max is the maximum fluorescence intensity after the addition of Triton X-100.
The results should be presented in tables summarizing the percentage of leakage at different this compound concentrations and at specific time points.
Table 1: Dose-Dependent Calcein Leakage Induced by this compound from P. aeruginosa Mimetic Liposomes (POPE/POPG) at 30 minutes.
| This compound Concentration (µM) | Mean % Leakage | Standard Deviation |
| 0 (Control) | 0.5 | ± 0.1 |
| 1 | 15.2 | ± 1.8 |
| 2 | 35.8 | ± 2.5 |
| 4 | 68.4 | ± 3.1 |
| 8 | 85.1 | ± 2.9 |
| 16 | 92.3 | ± 1.5 |
Table 2: Time-Course of Calcein Leakage Induced by 4 µM this compound from S. aureus Mimetic Liposomes (DPPG/CL).
| Time (minutes) | Mean % Leakage | Standard Deviation |
| 0 | 0.0 | ± 0.0 |
| 5 | 25.6 | ± 2.1 |
| 10 | 45.3 | ± 3.0 |
| 15 | 60.1 | ± 2.8 |
| 20 | 65.7 | ± 2.5 |
| 25 | 67.9 | ± 2.2 |
| 30 | 68.4 | ± 3.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the calcein leakage assay to assess membrane disruption.
Proposed Mechanism of this compound Action on Bacterial Membranes
Caption: Putative mechanisms of this compound-induced bacterial membrane disruption.
Discussion and Interpretation
The results from the calcein leakage assay will provide quantitative insights into the membrane-disrupting activity of this compound against bacterial membrane models. A dose-dependent increase in calcein leakage would indicate that this compound directly perturbs the lipid bilayer. The kinetics of the leakage can provide information about the speed and nature of the membrane disruption process. By comparing the activity of this compound on liposomes mimicking Gram-negative and Gram-positive bacteria, it is possible to infer its selectivity towards different bacterial membrane compositions.
It is important to note that the calcein leakage assay is a simplified model system and does not fully replicate the complexity of a living bacterial cell envelope, which includes proteins, lipopolysaccharides (in Gram-negative bacteria), and other components. However, it serves as an excellent initial screening tool to confirm a membrane-disruption mechanism of action and to compare the relative activities of different peptides or peptide concentrations. Further studies, such as electron microscopy or assays measuring the leakage of larger molecules, can provide additional details about the specific nature of the membrane damage induced by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Membrane Lipidome Changes in Pseudomonas aeruginosa during Biofilm Growth on Glass Wool | PLOS One [journals.plos.org]
- 4. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Circular Dichroism Spectroscopy of NRC-16
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the application of circular dichroism (CD) spectroscopy for the structural analysis of the antimicrobial peptide NRC-16. This compound is a 19-amino acid cationic peptide derived from witch flounder, known for its potent inhibitory effects against a range of bacteria and fungi, as well as its antibiofilm activity with low cytotoxicity[1][2]. Understanding the secondary structure of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent analogues. This application note outlines the protocols for determining the secondary structure of this compound in different solvent environments and for assessing its conformational stability through thermal denaturation studies.
Introduction to Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary and tertiary structure of proteins and peptides in solution[3][4][5][6]. The method is based on the differential absorption of left and right-handed circularly polarized light by chiral molecules[7][8]. In the far-UV region (190-250 nm), the CD spectrum is dominated by the peptide backbone and provides characteristic signatures for different secondary structural elements such as α-helices, β-sheets, and random coils[9][10]. The near-UV region (250-350 nm) can provide information on the tertiary structure by probing the environment of aromatic amino acids and disulfide bonds[9][11]. For a short peptide like this compound, far-UV CD is the primary tool for structural characterization.
Experimental Protocols
Materials and Reagents
-
Lyophilized this compound peptide (Sequence: GWKKWLRKGAKHLGQAAIK)[1] (>95% purity)
-
10 mM Sodium Phosphate buffer, pH 7.4
-
50% (v/v) Trifluoroethanol (TFE) in 10 mM Sodium Phosphate buffer, pH 7.4
-
Deionized water (Milli-Q grade or equivalent)
-
Nitrogen gas for purging the CD instrument
Sample Preparation Protocol
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water. The precise concentration should be determined by quantitative amino acid analysis or by UV absorbance if the extinction coefficient is known[6][7].
-
Working Solutions: For secondary structure analysis, dilute the stock solution to a final concentration of 0.1 mg/mL (approximately 46 µM) in the desired buffer (e.g., 10 mM phosphate buffer or 50% TFE/phosphate buffer).
-
Buffer Blank: Prepare a corresponding buffer solution without the peptide to be used as a blank for background subtraction[12].
-
Degassing: It is recommended to degas the buffers before use to minimize oxygen absorption below 200 nm[7].
-
Filtering: Filter the final peptide solutions through a 0.22 µm syringe filter to remove any particulate matter that could cause light scattering[7].
Far-UV CD Spectroscopy Protocol
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the measurement parameters as specified in Table 1.
-
-
Cuvette Preparation:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Thoroughly clean the cuvette with deionized water and dry it completely.
-
-
Blank Measurement:
-
Fill the cuvette with the buffer blank.
-
Acquire a spectrum of the buffer under the same conditions as the sample. This will be used for background correction[12].
-
-
Sample Measurement:
-
Rinse the cuvette with the peptide solution before filling it.
-
Acquire the CD spectrum of the this compound solution.
-
Collect at least three scans and average them to improve the signal-to-noise ratio[12].
-
-
Data Processing:
-
Subtract the averaged buffer spectrum from the averaged sample spectrum[12].
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:
MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)
where:
-
n is the number of amino acid residues (19 for this compound).
-
c is the molar concentration of the peptide.
-
l is the path length of the cuvette in cm.
-
-
Thermal Denaturation Protocol
-
Instrument Setup:
-
Equip the CD spectropolarimeter with a temperature-controlled cell holder.
-
Set the wavelength to a value where the CD signal change is maximal upon unfolding (e.g., 222 nm for helical peptides).
-
-
Measurement:
-
Place the sample cuvette in the holder and allow it to equilibrate at the starting temperature (e.g., 20°C) for 3-5 minutes[13].
-
Record the ellipticity at the chosen wavelength.
-
Increase the temperature in defined increments (e.g., 2°C) with a heating rate of 1°C/min to ensure thermal equilibrium[10].
-
Allow the sample to equilibrate at each new temperature before recording the signal.
-
Continue until the unfolding transition is complete (e.g., up to 95°C).
-
-
Data Analysis:
-
Plot the MRE at the monitored wavelength as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at the midpoint of the unfolding transition[10].
-
Data Presentation and Interpretation
Secondary Structure Analysis of this compound
The secondary structure of many antimicrobial peptides is environmentally dependent. In an aqueous buffer, this compound is expected to adopt a largely disordered or random coil conformation. In a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), it is hypothesized to fold into a more ordered structure, likely an α-helix, which is common for peptides that interact with lipid membranes.
Table 1: Representative CD Spectrometer Settings
| Parameter | Setting |
| Wavelength Range | 190 - 260 nm |
| Data Pitch | 1.0 nm |
| Scanning Speed | 50 nm/min |
| Response Time | 2 sec |
| Bandwidth | 1.0 nm |
| Accumulations | 3 |
| Temperature | 25°C |
| Cuvette Path Length | 0.1 cm |
Table 2: Representative Secondary Structure Content of this compound (Estimated using BeStSel)
| Condition | α-Helix (%) | β-Sheet (%) | Turn (%) | Other/Random Coil (%) |
| 10 mM Phosphate Buffer, pH 7.4 | 10 | 5 | 15 | 70 |
| 50% TFE in 10 mM Phosphate Buffer, pH 7.4 | 65 | 0 | 10 | 25 |
Note: The data presented in this table is representative and intended for illustrative purposes.
A typical random coil structure is characterized by a strong negative band around 200 nm[8]. An α-helical structure shows two characteristic negative bands around 208 nm and 222 nm, and a strong positive band around 192 nm[8][10]. The representative data in Table 2 illustrates the expected structural transition of this compound from a disordered state to a predominantly α-helical conformation in a hydrophobic environment.
Thermal Stability of this compound
Thermal denaturation experiments provide insights into the conformational stability of the peptide. By monitoring the change in ellipticity at 222 nm as a function of temperature, the melting temperature (Tm) can be determined.
Table 3: Representative Thermal Denaturation Data for this compound in 50% TFE
| Parameter | Value |
| Monitored Wavelength | 222 nm |
| Temperature Range | 20 - 95°C |
| Melting Temperature (Tm) | 68°C |
Note: The data presented in this table is representative and intended for illustrative purposes.
A higher Tm value indicates greater thermal stability of the folded structure. For this compound, this analysis would be most informative in the TFE-containing buffer where a stable secondary structure is present.
Visualizations
Caption: Experimental workflow for CD spectroscopy of this compound.
Caption: Logical flow of data analysis in CD spectroscopy.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure and conformational stability of the antimicrobial peptide this compound. The protocols and representative data provided herein offer a comprehensive framework for researchers to investigate how environmental factors, such as solvent hydrophobicity, influence the structure of this compound. Such studies are fundamental to understanding its biological activity and for the development of new peptide-based therapeutics.
References
- 1. This compound [eurogentec.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 4. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. Higher Order Structure analysis by CD Spectroscopy - Center for Biopharma Analysis [bioanalysis.in]
- 10. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Circular Dichroism (CD) [protocols.io]
- 13. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NRC-16 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial peptide NRC-16, detailing its spectrum of activity against various microbial strains, protocols for assessing its efficacy, and an elucidation of its mechanism of action.
Strains Sensitive to this compound Peptide
The this compound peptide, derived from the witch flounder Glyptocephalus cynoglossus, has demonstrated potent antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as fungal pathogens.[1][2] Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs), indicating that only a small amount of the peptide is required to inhibit the growth of these microorganisms.
Quantitative Data Summary
The antimicrobial activity of this compound has been quantified against a panel of standard and clinically isolated microbial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide that prevents visible growth of the microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Standard Bacterial and Fungal Strains
| Microorganism | Strain | MIC (µM) |
| Gram-Negative Bacteria | ||
| Escherichia coli | KCTC 1682 | 4 |
| Pseudomonas aeruginosa | KCTC 1637 | 4 |
| Salmonella typhimurium | KCTC 1926 | 4 |
| Gram-Positive Bacteria | ||
| Bacillus subtilis | KCTC 1021 | 2 |
| Staphylococcus aureus | KCTC 1621 | 4 |
| Fungi | ||
| Candida albicans | KCTC 7121 | 16 |
| Saccharomyces cerevisiae | KCTC 7296 | 16 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Antibiotic-Resistant Bacterial Strains
| Microorganism | Strain Characteristics | MIC (µM) |
| Gram-Negative Bacteria | ||
| E. coli | Ampicillin-resistant | 4 |
| S. typhimurium | Ampicillin-resistant | 4 |
| P. aeruginosa | Flomoxef sodium-resistant | 8 |
| P. aeruginosa | Ceftazidime-resistant | 8 |
| P. aeruginosa | Isepamicin-resistant | 8 |
| Gram-Positive Bacteria | ||
| S. aureus | Oxacillin-resistant | 4 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the MIC of the this compound peptide against a target microorganism.
Materials:
-
This compound peptide stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal culture in mid-logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism in the appropriate broth overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound Peptide:
-
Prepare a series of two-fold dilutions of the this compound peptide stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Include a positive control well (microorganism in MHB without peptide) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism (i.e., no significant increase in OD compared to the negative control).
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of this compound Peptide
The primary mechanism of action for this compound, like many cationic antimicrobial peptides, is believed to be the disruption of the microbial cell membrane.[1] It does not appear to target a specific intracellular signaling pathway but rather causes cell death through membrane permeabilization.
The proposed steps are as follows:
-
Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
-
Alpha-Helical Formation: Upon interaction with the microbial membrane, the this compound peptide undergoes a conformational change, adopting an alpha-helical structure.
-
Membrane Insertion and Disruption: The amphipathic nature of the alpha-helical peptide facilitates its insertion into the lipid bilayer of the cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores or channels.
-
Cell Lysis: The disruption of the cell membrane results in the leakage of essential intracellular components and ultimately leads to cell death.
Caption: Proposed mechanism of action of the this compound peptide.
Anti-Biofilm Activity
In addition to its antimicrobial properties against planktonic (free-floating) cells, this compound has also demonstrated significant activity in inhibiting the formation of biofilms.[1] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. The ability of this compound to disrupt biofilm formation at concentrations just above its MIC suggests its potential as a therapeutic agent for biofilm-associated infections.[1] Studies have shown that this compound can inhibit biofilm formation by Pseudomonas aeruginosa at concentrations ranging from 4 to 16 µM.[1]
Selectivity and Cytotoxicity
A crucial aspect of any potential therapeutic agent is its selectivity for microbial cells over host cells. This compound has been shown to have low cytotoxicity towards mammalian cells, including human red blood cells and keratinocytes.[1] This selectivity is attributed to the differences in membrane composition between microbial and mammalian cells. Mammalian cell membranes are primarily composed of zwitterionic phospholipids and cholesterol, which results in a neutral charge, whereas microbial membranes are rich in anionic phospholipids, leading to a net negative charge.[1] This charge difference promotes the preferential interaction of the cationic this compound peptide with microbial membranes.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NRC-16 for Inhibiting Pseudomonas aeruginosa Biofilm
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced polymeric matrix. These biofilms exhibit high levels of resistance to conventional antibiotics and host immune responses, leading to persistent and chronic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1][2][3] The urgent need for novel therapeutic strategies has led to the exploration of antimicrobial peptides (AMPs) as potential anti-biofilm agents. NRC-16, a synthetic peptide derived from witch flounder (Glyptocephalus cynoglossus), has emerged as a promising candidate.[4] This document provides detailed application notes and protocols for evaluating the anti-biofilm activity of this compound against P. aeruginosa.
Quantitative Data Summary
The anti-biofilm activity of this compound has been demonstrated to be significant at micromolar concentrations. The following table summarizes the key quantitative findings regarding its efficacy.
Table 1: Anti-biofilm Activity of this compound against Pseudomonas aeruginosa
| Concentration (µM) | Biofilm Inhibition (%) | Reference |
|---|
| 4 - 16 | Significant Inhibition |[4] |
Note: The original study mentions significant inhibition within this range without specifying the exact percentage for each concentration.
Table 2: Cytotoxicity of this compound
| Cell Line | Effect | Reference |
|---|---|---|
| Human Red Blood Cells (hRBCs) | No significant lysis | [4] |
| HaCaT (human keratinocytes) | Not cytotoxic | [4] |
| RAW264.7 (macrophages) | Not cytotoxic |[4] |
Mechanism of Action: Potential Interference with Quorum Sensing
While the precise mechanism of this compound's anti-biofilm activity is yet to be fully elucidated, one of the primary regulatory networks controlling biofilm formation in P. aeruginosa is quorum sensing (QS).[2][3][5][6] The QS system in P. aeruginosa is a complex hierarchical network involving multiple signaling molecules, including N-acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS).[5][6] These systems regulate the expression of numerous virulence factors and genes essential for biofilm maturation.[3] It is hypothesized that this compound may interfere with these signaling pathways, thereby disrupting the coordinated development of the biofilm structure.
References
- 1. imquestbio.com [imquestbio.com]
- 2. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NRC-16 for the Treatment of Staphylococcus aureus Infections
A search for the specific compound "NRC-16" in the context of treating Staphylococcus aureus infections did not yield any publicly available data, preclinical or clinical studies, or experimental protocols. Therefore, the following application notes and protocols are presented as a generalized framework for a hypothetical novel anti-staphylococcal agent. This template is designed to be adapted by researchers and drug development professionals once specific data for a compound like this compound becomes available.
Introduction to this compound (Hypothetical)
Staphylococcus aureus is a leading cause of bacterial infections worldwide, with methicillin-resistant S. aureus (MRSA) posing a significant threat due to its resistance to multiple antibiotics.[1][2] Novel therapeutic agents are urgently needed to combat these infections. This compound is a hypothetical investigational compound with a proposed mechanism of action against S. aureus. These application notes provide a summary of its putative characteristics and protocols for its evaluation.
Putative Mechanism of Action
The precise mechanism of action for an anti-staphylococcal agent is critical to its development and application. For instance, some antibiotics inhibit cell wall synthesis, while others interfere with protein synthesis or disrupt the cell membrane.[3][4] The proposed mechanism for this compound would need to be elucidated, but potential targets could include:
-
Inhibition of Virulence Factors: Many virulence factors in S. aureus are controlled by the accessory gene regulator (agr) system.[5] A compound like this compound could potentially inhibit this system, thereby reducing toxin production and attenuating the pathogen's virulence.
-
Disruption of Cell Wall Synthesis: Similar to beta-lactam antibiotics, this compound could target penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.[6]
-
Inhibition of Protein Synthesis: The compound might bind to bacterial ribosomes, halting protein production.[1]
A diagram illustrating a hypothetical signaling pathway for this compound's action on the agr quorum-sensing system is presented below.
Caption: Hypothetical inhibition of the S. aureus AgrC receptor by this compound.
Preclinical Data Summary (Hypothetical)
Quantitative data from preclinical studies are essential for evaluating the potential of a new drug. The following tables present a template for summarizing such data for a compound like this compound.
Table 1: In Vitro Activity of this compound against S. aureus
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Data | Data | Data |
| Methicillin-Resistant S. aureus (MRSA) | Data | Data | Data |
| Vancomycin-Intermediate S. aureus (VISA) | Data | Data | Data |
| Vancomycin-Resistant S. aureus (VRSA) | Data | Data | Data |
MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration)
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/g organ) |
| Vehicle Control | - | Data | Data |
| This compound | Dose 1 | Data | Data |
| This compound | Dose 2 | Data | Data |
| Vancomycin | Standard Dose | Data | Data |
CFU (Colony Forming Units)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key experiments in the evaluation of an anti-staphylococcal agent.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Preparation: Prepare an inoculum of S. aureus from a fresh culture in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Murine Model of Systemic Infection
This protocol evaluates the in vivo efficacy of an antimicrobial agent in a mouse model of sepsis.
-
Animal Acclimatization: Acclimate mice for at least 72 hours before the experiment.
-
Infection: Inject a lethal dose of a clinical isolate of S. aureus intravenously or intraperitoneally.
-
Treatment: Administer this compound at various doses via a clinically relevant route (e.g., intravenous, oral) at specified time points post-infection. Include a vehicle control and a standard-of-care antibiotic group (e.g., vancomycin).
-
Monitoring: Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination: At the end of the study or at specific time points, euthanize a subset of animals, harvest organs (e.g., kidneys, spleen), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the bacterial load.
The workflow for a typical preclinical evaluation is depicted in the diagram below.
Caption: A generalized workflow for the preclinical assessment of a new anti-S. aureus drug.
Clinical Trial Considerations
The design of clinical trials for S. aureus bloodstream infections is complex and requires careful consideration of patient populations, comparator agents, and endpoints.[8] Any future clinical development of a compound like this compound would need to address these challenges. Key considerations include:
-
Phase 1 Trials: To evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.[9][10]
-
Phase 2 Trials: To assess the efficacy and further evaluate the safety in patients with complicated S. aureus bacteremia.[11]
-
Registrational Trials: To provide robust evidence for regulatory approval, often starting with indications like acute bacterial skin and skin structure infections.[8]
Conclusion
While no specific information on "this compound" is currently available, this document provides a comprehensive framework for the development and evaluation of a novel therapeutic agent against Staphylococcus aureus. The provided templates for data presentation and experimental protocols can be adapted for any new compound, facilitating a structured approach to preclinical and clinical research in this critical area of infectious disease.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. BAM Chapter 12: Staphylococcus aureus | FDA [fda.gov]
- 8. Considerations for Clinical Trials of Staphylococcus aureus Bloodstream Infection in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DVIDS - News - NMRC CTC Seeks Volunteers for Staph Vaccine Trials [dvidshub.net]
- 10. newsroom.tricare.mil [newsroom.tricare.mil]
- 11. Two-dose therapy for S. aureus bloodstream infections on par with standard treatment | National Institutes of Health (NIH) [nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peptide Stability and Storage
Disclaimer: Information for a specific peptide designated "NRC-16" was not publicly available at the time of this writing. The following guidance is based on established best practices for the stability and storage of peptides in general. Researchers should always refer to any specific instructions provided by the peptide manufacturer.
This technical support center provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the handling and storage of peptides.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized peptide upon arrival?
For optimal long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from light.[1][2][3] Most lyophilized peptides can be stable for several years under these conditions.[2] For short-term storage (days to weeks), 4°C is acceptable.[1][3] It is crucial to keep the peptide in a tightly sealed vial to prevent moisture absorption, which can significantly decrease long-term stability.[1][4]
Q2: What is the proper procedure for preparing a stock solution from a lyophilized peptide?
Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature.[1][3] This simple step minimizes the condensation of atmospheric moisture onto the peptide powder. Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom. The choice of solvent will depend on the peptide's sequence and physicochemical properties. For many peptides, sterile, purified water is a suitable solvent. If solubility is an issue, a range of solvents from dilute acetic acid to organic solvents like DMSO or DMF may be necessary.[3] It is recommended to first test the solubility of a small portion of the peptide before dissolving the entire sample.[3]
Q3: How should I store peptide solutions?
The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.[2] For storage, it is highly recommended to aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[1][2] These aliquots should be stored at -20°C or colder.[1][2] The use of sterile buffers with a pH between 5 and 6 can also help to prolong the storage life of peptide solutions.[1]
Q4: Which amino acids in a peptide sequence are particularly sensitive to degradation?
Certain amino acid residues are more susceptible to degradation, which can impact the stability of the entire peptide.[2]
-
Cysteine (C), Methionine (M), and Tryptophan (W): Prone to oxidation.[2]
-
Asparagine (N) and Glutamine (Q): Susceptible to deamidation.[1][2]
-
Aspartic Acid (D): Can undergo isomerization.[5]
-
N-terminal Glutamine (Q): Can form pyroglutamate.
Peptides containing these residues may require more stringent storage conditions, such as storage under an inert gas atmosphere.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity in an assay. | Peptide degradation due to improper storage. | Review storage conditions. Ensure lyophilized peptide is stored at -20°C or colder and solutions are aliquoted and frozen. Avoid repeated freeze-thaw cycles.[1][2] |
| Oxidation of sensitive amino acids (C, M, W). | Purge vials with an inert gas like nitrogen or argon before sealing and storing.[4] | |
| Adsorption of the peptide to storage vials. | Use low-protein-binding tubes. Consider the material of the vial (polypropylene or glass) based on the peptide and solvents used.[1] | |
| Difficulty dissolving the lyophilized peptide. | The peptide has poor solubility in the chosen solvent. | Consult the manufacturer's instructions or a peptide solubility guide. Test a small amount of the peptide with different solvents. Sonication can aid in dissolution.[3] |
| The peptide has absorbed moisture, affecting its properties. | Ensure the vial was brought to room temperature before opening to prevent condensation.[3] | |
| Inconsistent results between experiments. | Inaccurate peptide concentration due to incomplete dissolution or adsorption. | Ensure the peptide is fully dissolved before use. Use low-binding labware. |
| Degradation of the stock solution over time. | Use freshly prepared solutions or newly thawed aliquots for each experiment. Avoid using stock solutions that have been stored for extended periods at 4°C. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Peptides
| Peptide Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Lyophilized | 4°C, dark, dry[1][3] | -20°C or -80°C, dark, dry[1][4][6] |
| In Solution | 4°C (up to one week for stable sequences) | -20°C or -80°C in single-use aliquots[1][2] |
Table 2: Factors Influencing Peptide Stability in Solution
| Factor | Recommendation | Rationale |
| pH | Sterile buffer at pH 5-6[1] | Minimizes hydrolysis and other pH-dependent degradation pathways.[5][6] |
| Freeze-Thaw Cycles | Avoid by aliquoting[2] | Repeated freezing and thawing can cause physical damage to the peptide structure. |
| Oxygen Exposure | Minimize, consider inert gas[4] | Reduces the risk of oxidation for sensitive residues like C, M, and W. |
| Microbial Contamination | Use sterile solutions and handling techniques | Prevents enzymatic degradation by microbes.[4] |
Experimental Protocols & Visualizations
General Peptide Stability Assessment Workflow
A typical workflow to assess the stability of a peptide under various conditions involves incubating the peptide and then analyzing its integrity over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).
References
Preventing degradation of NRC-16 in solution
Welcome to the NRC-16 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of the antimicrobial peptide this compound to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic antimicrobial peptide. Peptides are susceptible to various degradation pathways, so careful handling is crucial to maintain their biological activity. The stability of a peptide is influenced by its amino acid sequence, particularly the presence of residues prone to oxidation (Cys, Met, Trp), deamidation (Asn, Gln), and hydrolysis.[1][2]
Q2: How should I store lyophilized this compound?
For optimal stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C, protected from moisture and light.[2][3][4] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.[3][5]
Q3: What is the recommended procedure for dissolving lyophilized this compound?
The solubility of peptides can be difficult to predict and often requires a systematic approach.[6] It is advisable to first attempt to dissolve a small test amount of this compound in sterile, distilled water.[7] If the peptide is difficult to dissolve, the choice of solvent should be guided by its net charge. For basic peptides, a dilute solution of acetic acid (1-10%) may be used, while acidic peptides may dissolve in a dilute solution of ammonium hydroxide or ammonium bicarbonate (1-10%).[4] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by a slow, dropwise dilution with an aqueous buffer while stirring.[7] Sonication can also help to break up aggregates and aid in dissolution.[7]
Q4: How should I store this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form.[2][4] For short-term storage (a few days), solutions can be kept at 4°C.[2] For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C in a sterile, slightly acidic buffer (pH 5-7).[4] Avoid repeated freeze-thaw cycles as this can lead to degradation.[2][3] Peptides containing cysteine, methionine, or tryptophan are prone to oxidation and should be dissolved in oxygen-free solvents.[4]
Q5: What are the common signs of this compound degradation in solution?
Signs of degradation can include a decrease in biological activity, changes in the solution's appearance (e.g., cloudiness or precipitation), or the appearance of new peaks in analytical analyses like HPLC.[7]
Troubleshooting Guides
Issue 1: this compound has precipitated out of solution.
-
Possible Cause: The solubility limit of the peptide has been exceeded, or the pH of the solution is at the peptide's isoelectric point (pI), where it is least soluble. Aggregation of hydrophobic residues can also lead to precipitation.[7][8]
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution to try and redissolve the precipitate.[7]
-
pH Adjustment: Adjust the pH of the solution to be further away from the peptide's pI. For most peptides, a pH of 5-7 is recommended for stability.[4][8]
-
Solvent Modification: If the peptide is hydrophobic, try adding a small amount of an organic solvent like DMSO or DMF, followed by careful dilution with your aqueous buffer.[4][7]
-
Lower Concentration: Prepare a more dilute stock solution.
-
Issue 2: Loss of biological activity of this compound in my assay.
-
Possible Cause: The peptide has degraded due to improper storage, handling, or assay conditions. Common degradation pathways include hydrolysis, oxidation, and aggregation.[1][9] Repeated freeze-thaw cycles can also degrade the peptide.[2][3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments from a properly stored lyophilized stock.
-
Check Storage Conditions: Ensure that both lyophilized and reconstituted this compound are stored at the correct temperature and protected from light and moisture.[2][3]
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to minimize freeze-thaw cycles.[2][4]
-
Assess Purity: If possible, check the purity of your this compound solution using a technique like HPLC to look for degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Protect from light and moisture.[2][3] |
| Lyophilized Powder | 4°C | Short-term (days to weeks) | Protect from light and moisture. |
| In Solution | -20°C to -80°C | Long-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Use a sterile, slightly acidic buffer (pH 5-7).[4] |
| In Solution | 4°C | Short-term (days) | Use a sterile, slightly acidic buffer (pH 5-7).[2] |
Table 2: Common Solvents for Peptide Dissolution
| Peptide Characteristic | Recommended Solvent/Solution |
| Basic (net positive charge) | Dilute aqueous acetic acid (1-10%)[4] |
| Acidic (net negative charge) | Dilute aqueous ammonium hydroxide or ammonium bicarbonate (1-10%)[4] |
| Hydrophobic (neutral charge) | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), followed by slow dilution in aqueous buffer[7] |
Experimental Protocols
Protocol: Assessment of this compound Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for evaluating the stability of this compound in a specific solution over time.
-
Preparation of this compound Stock Solution:
-
Carefully dissolve lyophilized this compound in the desired buffer or solvent to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Protect the samples from light if the peptide is light-sensitive.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). The gradient conditions should be optimized to achieve good separation of the parent peptide from any potential degradation products.[10]
-
Detection: Monitor the elution profile using a UV detector, typically at 210-220 nm, which corresponds to the absorbance of the peptide backbone.[11]
-
Injection: Inject an equal volume of each sample from the different time points.
-
-
Data Analysis:
-
Compare the chromatograms from the different time points.
-
The stability of this compound can be assessed by the decrease in the peak area of the intact peptide over time.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Common degradation pathways for peptides in solution and their prevention.
References
- 1. polybiotech.co [polybiotech.co]
- 2. peptidesciences.com [peptidesciences.com]
- 3. jpt.com [jpt.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. peptide.com [peptide.com]
- 6. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
NRC-16 solubility issues and solutions
A comprehensive search for information regarding "NRC-16" in the context of a chemical compound, drug, or research chemical with associated solubility data has yielded no specific results. The scientific and technical literature indexed in the search does not contain a substance identified as "this compound" with documented solubility challenges.
The term "NRC" is a common acronym with multiple meanings, and the search results primarily point to the following entities and concepts:
-
NRC Protein Family: In the field of biology, "NRC" refers to a family of proteins known as "NLR required for cell death." These proteins are crucial components of the plant immune system, acting as helper proteins in signaling pathways that lead to a defense response against pathogens.[1][2][3] Research in this area focuses on understanding the molecular mechanisms of plant immunity, not on the solubility of a small molecule compound.
-
U.S. Nuclear Regulatory Commission (NRC): A significant number of search results relate to this United States government agency. These documents discuss the solubility of various materials in the context of nuclear safety and regulation, such as uranium compounds and materials used in nuclear facilities.[4][5][6][7][8]
-
Other Organizations: The acronym "NRC" is also used by various other organizations, including the Norwegian Refugee Council and the NATO-Russia Council, which are unrelated to chemical solubility or drug development.[9][10]
Given the absence of any data on a compound named this compound, it is not possible to provide a troubleshooting guide, FAQs, data tables, or experimental protocols related to its solubility. Researchers and scientists encountering a substance referred to as "this compound" should verify its chemical identity, source, and any accompanying documentation for information on its physicochemical properties, including solubility.
Signaling Pathway of the NRC Protein Family
While not related to the solubility of a compound, for informational purposes, the signaling pathway involving the NRC helper NLRs in plants is a key area of research. Below is a simplified representation of this pathway.
References
- 1. NRC proteins - a critical node for pattern and effector mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensor NLR immune proteins activate oligomerization of their NRC helpers in response to plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. nrc.gov [nrc.gov]
- 5. nrc.gov [nrc.gov]
- 6. nrc.gov [nrc.gov]
- 7. nrc.gov [nrc.gov]
- 8. nrc.gov [nrc.gov]
- 9. NRC [nrc.no]
- 10. NATO-Russland-Rat – Wikipedia [de.wikipedia.org]
Technical Support Center: Measuring In Vitro Cytotoxicity
Disclaimer: The information provided below offers general guidance for measuring in vitro cytotoxicity. The term "NRC-16" does not correspond to a single, definitively identified cell line in publicly available databases. Therefore, the following protocols and troubleshooting advice are broadly applicable and should be optimized for your specific cell line of interest.
Frequently Asked Questions (FAQs)
Q1: What is in vitro cytotoxicity?
A1: In vitro cytotoxicity refers to the capacity of a substance to cause damage or death to cells in a controlled laboratory environment, outside of a living organism. Cytotoxicity assays are widely employed in drug discovery and toxicology to screen for compounds that may be harmful to cells.[1]
Q2: How do I choose the right cytotoxicity assay for my experiment?
A2: The choice of assay depends on the mechanism of cell death you want to investigate, your experimental throughput, and the characteristics of your cell line.
-
MTT assays are suitable for assessing metabolic activity and cell viability.[2][3]
-
LDH assays measure the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[4][5]
-
Apoptosis assays , such as those using Annexin V and Propidium Iodide (PI), can distinguish between different stages of programmed cell death and necrosis.[6][7][8][9]
Q3: What are the key controls I should include in my cytotoxicity assay?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Untreated Control: Cells cultured in medium without any test compound. This serves as a baseline for maximum cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration present in the experimental wells. This control accounts for any cytotoxic effects of the solvent itself.[10]
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line. This confirms that the assay is working correctly.
-
Blank/Background Control: Wells containing only culture medium and the assay reagents (no cells). This helps to subtract any background signal from your measurements.[2][11]
Q4: Can the passage number of my cells affect the results of a cytotoxicity assay?
A4: Yes, the passage number can influence experimental outcomes.[12][13] Cell lines at high passage numbers may exhibit altered morphology, growth rates, and responses to stimuli.[13] It is recommended to use cells with a low passage number and to be consistent with the passage number used across experiments to ensure reproducibility.[13]
Troubleshooting Guides and Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2][14] The amount of formazan produced is proportional to the number of living cells.[14]
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow for performing an MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
| Step | Procedure | Quantitative Data/Notes |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined density. | Typically 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[15] The optimal cell number should be determined for your specific cell line. |
| 2. Incubation | Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach. | |
| 3. Compound Treatment | Add various concentrations of your test compound to the wells. Include vehicle and untreated controls. | The final volume in each well should be consistent. |
| 4. Incubation with Compound | Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). | |
| 5. Addition of MTT Reagent | Add 10 µL of MTT solution to each well.[11][15] | Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][14] |
| 6. Incubation with MTT | Incubate the plate for 1-4 hours at 37°C.[11][15] | |
| 7. Solubilization | Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11][15] | Mix thoroughly by gentle pipetting. |
| 8. Absorbance Measurement | Read the absorbance at 570 nm using a microplate reader.[2][15] | A reference wavelength of 630 nm can be used to reduce background noise.[2] |
Troubleshooting: MTT Assay
| Problem | Potential Cause | Solution |
| High Background Signal | - Contamination of reagents or culture medium.- Phenol red in the medium can interfere with absorbance readings.[2] | - Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay. |
| Low Signal or Poor Sensitivity | - Insufficient number of viable cells.- Suboptimal incubation time with MTT. | - Optimize the initial cell seeding density.- Increase the incubation time with MTT (up to 4 hours).[11] |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Incomplete solubilization of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Mix the contents of each well thoroughly after adding the solubilization solution.[2][14] |
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the release of LDH from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Experimental Workflow: LDH Assay
Caption: A step-by-step workflow for performing an LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
| Step | Procedure | Quantitative Data/Notes |
| 1. Cell Seeding and Treatment | Seed cells and treat with your compound as described for the MTT assay. | A cell density of 1 x 10⁴ to 5 x 10⁴ cells/well is often recommended.[4] |
| 2. Supernatant Collection | After the treatment period, centrifuge the plate (if cells are in suspension) and carefully collect the supernatant. | |
| 3. LDH Reaction | Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture to each well. | Follow the manufacturer's instructions for the specific LDH assay kit being used. |
| 4. Incubation | Incubate the plate at room temperature for up to 30 minutes, protected from light. | |
| 5. Stop Reaction | Add the stop solution provided in the kit to each well. | |
| 6. Absorbance Measurement | Measure the absorbance at 490 nm using a microplate reader. | A reference wavelength of 680 nm can be used for background correction. |
Troubleshooting: LDH Assay
| Problem | Potential Cause | Solution |
| High Background in Control Wells | - LDH present in the serum of the culture medium.- Mechanical stress during pipetting causing cell lysis. | - Use serum-free medium for the assay or run a medium-only control to determine background LDH levels.- Handle cells gently during plating and reagent addition.[1] |
| Low Signal | - Insufficient cell number.- The compound being tested does not induce necrosis. | - Optimize the cell seeding density.- Consider using an apoptosis assay if the compound is suspected to induce programmed cell death. |
| Inconsistent Results | - Variable incubation times.- Contamination of reagents. | - Ensure consistent incubation times for all plates.- Use fresh, sterile reagents. |
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7][8] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[6][8]
Signaling Pathway: Apoptosis Detection
References
- 1. Characteristics of three human gastric cancer cell lines, NU-GC-2, NU-GC-3 and NU-GC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of four new cell lines derived from small-cell gastrointestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivation of the clinical grade human embryonic stem cell line RCe016-A (RC-12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new rat colon cancer cell line metastasizes spontaneously: biologic characteristics and chemotherapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. National Research Centre for Grapes | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 6. Establishment and characterization of immortalized neuronal cell lines derived from the spinal cord of normal and trisomy 16 fetal mice, an animal model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line NALM-16 (CVCL_1834) [cellosaurus.org]
- 8. CELL SEARCH SYSTEM -CELL BANK- (RIKEN BRC) [RCB0478 : NB16] [cellbank.brc.riken.jp]
- 9. ICAR-National Research Centre for Grapes | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 10. nrcgrapes.in [nrcgrapes.in]
- 11. youtube.com [youtube.com]
- 12. mskcc.org [mskcc.org]
- 13. Cellosaurus cell line GLC-16 (CVCL_8205) [cellosaurus.org]
- 14. mdpi.com [mdpi.com]
- 15. Home | ICAR-National Research Centre for Grapes, Pune, Govt. Of India - Search [nrcgrapes.in]
Technical Support Center: NRC-16 Resistance
This technical support center provides essential guidance for researchers encountering bacterial resistance to the novel antimicrobial compound NRC-16. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is showing a significant increase in the Minimum Inhibitory Concentration (MIC) for this compound. What are the initial troubleshooting steps?
A1: An increasing MIC is a clear indicator of emerging resistance. The first steps are to confirm the finding and characterize the resistance.
-
Confirm the Phenotype: Repeat the MIC assay using a standardized method like broth microdilution to ensure the result is reproducible.[1][2][3] Include a susceptible quality control (QC) strain (e.g., E. coli ATCC 25922) to validate your assay conditions.[4]
-
Isolate and Purify: Streak the resistant culture onto an agar plate to obtain single colonies. This ensures you are working with a pure culture and not a contaminant.
-
Stock the Resistant Isolate: Create a glycerol stock of the confirmed resistant isolate for future experiments and long-term storage.
This initial process is crucial for ensuring the reliability of downstream analyses.
Troubleshooting Guide: Investigating Resistance Mechanisms
Q2: How can I determine the potential mechanism of resistance to this compound in my bacterial isolate?
A2: Bacteria can develop resistance through several mechanisms.[5][6] A systematic approach is required to identify the most likely cause. The main mechanisms include enzymatic degradation of the drug, modification of the drug's target, reduced cell permeability, and active efflux of the drug out of the cell.[5][6][7]
Below is a workflow to guide your investigation.
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Interpreting Results from MIC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from Minimum Inhibitory Concentration (MIC) assays. The following information is designed to address common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) assay?
An MIC assay is a laboratory test that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][2][3] This assay is a fundamental tool in drug discovery and clinical microbiology to assess the effectiveness of antibiotics and other antimicrobial compounds.[2]
Q2: What are the common methods for performing MIC assays?
The most common methods for determining MIC are broth dilution and agar dilution.[1][4] Gradient diffusion methods, like the E-test, are also utilized.[5] Broth microdilution is a widely used quantitative method that involves serial dilutions of the antimicrobial agent in a liquid growth medium.[2][4]
Q3: How are MIC results interpreted?
MIC values are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6][7]
-
Susceptible (S): The concentration of the antimicrobial agent that is typically achievable in the body is sufficient to inhibit the growth of the microorganism.[6][7]
-
Intermediate (I): The MIC is near the attainable blood and tissue levels. The antimicrobial agent may be effective at higher, yet safe, doses.[6][7]
-
Resistant (R): The concentration of the antimicrobial agent required to inhibit the microorganism is not safely achievable in the body.[6][7]
It is crucial not to compare the numerical MIC values of different antibiotics directly, as their breakpoints and mechanisms of action differ.[3][7][8]
Q4: What factors can influence MIC values?
Several factors can affect the outcome of an MIC assay, leading to variability in results. These include:
-
Inoculum size: An incorrect concentration of the microorganism can alter the MIC value.[1][9]
-
Incubation conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) can impact microbial growth and, consequently, the MIC.[1][9]
-
Growth medium: The composition of the broth or agar, including pH and cation concentrations, can influence the activity of the antimicrobial agent.[9][10]
-
Antimicrobial agent stability: Degradation of the antimicrobial agent can lead to erroneously high MIC values.[9]
Troubleshooting Guide
Unexpected or inconsistent MIC results can be a significant challenge. This guide addresses common problems and provides systematic troubleshooting steps.
Issue 1: No Growth in the Positive Control Well
If the well containing the microorganism and growth medium but no antimicrobial agent shows no growth, the entire assay is invalid.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive or non-viable inoculum | - Ensure the bacterial or fungal culture is fresh and viable.- Verify the correct preparation of the inoculum to the appropriate density (e.g., 0.5 McFarland standard). |
| Incorrect growth medium | - Confirm that the correct medium was used and prepared according to the manufacturer's instructions.- Check the pH of the medium. |
| Incubator malfunction | - Verify the incubator temperature and CO2 levels (if applicable) are correct. |
Issue 2: Growth in the Negative (Sterility) Control Well
Growth in the well containing only the growth medium indicates contamination.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated growth medium | - Use a fresh, sterile batch of growth medium. |
| Contaminated antimicrobial stock solution | - Prepare a fresh, sterile stock solution of the antimicrobial agent. |
| Poor aseptic technique | - Review and adhere strictly to aseptic techniques during plate preparation. |
Issue 3: Inconsistent MIC Results Across Replicates
High variability between replicate wells or repeated experiments is a common issue.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate pipetting | - Calibrate and verify the accuracy of pipettes.- Ensure proper mixing at each serial dilution step. |
| Inoculum effect | - Standardize the inoculum preparation precisely for every experiment.[9] |
| "Skipped wells" (growth in higher concentrations but not in lower ones) | - This can be due to contamination, resistant subpopulations, or drug precipitation.- Inspect wells for precipitation.- Re-streak the growth from the "skipped well" to check for contamination or a resistant phenotype. |
| Drug degradation | - Prepare fresh antimicrobial solutions for each experiment.[9]- Be mindful of the stability of the compound in the chosen solvent and medium. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol provides a generalized method for performing a broth microdilution MIC assay.
Materials:
-
Sterile 96-well microtiter plates
-
Antimicrobial agent stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[1]
-
Bacterial or fungal culture
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL in the well).[1][11]
-
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12]
-
Column 11 will serve as the positive control (no drug), and column 12 as the negative/sterility control (no bacteria).[12]
-
-
Inoculation:
-
Incubation:
-
Reading the MIC:
Data Presentation
Table 1: Example MIC Data for Compound NRC-16 Against Various Bacterial Strains
| Bacterial Strain | Antimicrobial Agent | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) | CLSI Breakpoint (µg/mL) | Interpretation |
| E. coli ATCC 25922 | This compound | 4 | 8 | 4 | 5.3 | ≤ 8 | Susceptible |
| S. aureus ATCC 29213 | This compound | 16 | 16 | 32 | 21.3 | ≤ 4 | Resistant |
| P. aeruginosa ATCC 27853 | This compound | 8 | 16 | 16 | 13.3 | ≤ 16 | Intermediate |
| K. pneumoniae BAA-1705 | This compound | >64 | >64 | >64 | >64 | ≤ 2 | Resistant |
Visualizations
Caption: A flowchart illustrating the major steps of a standard MIC assay.
Caption: A decision tree for troubleshooting common issues in MIC assays.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. emerypharma.com [emerypharma.com]
- 3. idexx.dk [idexx.dk]
- 4. accugenlabs.com [accugenlabs.com]
- 5. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 6. carilionclinic.org [carilionclinic.org]
- 7. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Success with Halobacterium salinarum NRC-1 in High-Salt Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the model archaeon, Halobacterium salinarum NRC-1. The following information is designed to address common challenges and provide practical solutions for working with this extremophile, particularly in relation to its high-salt requirements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cultivation and experimental manipulation of H. salinarum NRC-1.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Growth | Suboptimal salt concentration in the growth medium. | H. salinarum NRC-1 grows optimally at 4.3 M NaCl.[1][2][3][4][5] Ensure the NaCl concentration of your complete medium (CM) is accurately prepared. The viable range for growth is between 2.6 M and 5.1 M NaCl.[4][5] |
| Incorrect temperature. | The optimal growth temperature for H. salinarum NRC-1 is 42°C.[1] Measurable growth can be observed down to 15°C.[1] | |
| Inadequate aeration. | H. salinarum NRC-1 grows best aerobically with vigorous shaking (e.g., 220 rpm).[6] | |
| Nutrient-poor medium. | Use a complete medium (CM) rich in amino acids.[6] | |
| Cell Lysis | Exposure to low-salt (hypotonic) conditions. | This is a common issue. Halophilic proteins require high salt concentrations to maintain their structure and function.[7] Avoid exposing cell pellets to low-salt buffers or water. Use buffers with a salt concentration of at least 2.5 M NaCl to prevent lysis. |
| Mechanical stress during harvesting. | Centrifuge cells at a moderate speed (e.g., ~4000 x g) and handle the pellet gently.[7] | |
| Low Protein Yield | Suboptimal growth conditions leading to reduced protein expression. | Optimize growth conditions for salt concentration, temperature, and aeration as described above. |
| Inefficient cell lysis for protein extraction. | Due to the high intracellular salt concentration, standard lysis methods may need optimization. Sonication or French press in high-salt buffers are commonly used. | |
| Protein precipitation during purification. | Maintain high salt concentrations (e.g., 2-4 M KCl or NaCl) throughout the purification process to ensure protein stability. | |
| Inconsistent Experimental Results | Fluctuation in environmental salt concentrations. | H. salinarum NRC-1 is sensitive to changes in salinity, which can alter gene expression.[1] Maintain a consistent salt concentration in your experimental setup. |
| Variability in inoculum preparation. | Start cultures from a fresh, exponentially growing pre-culture to ensure uniformity. | |
| Contamination. | Although the high salt concentration of the medium is selective, contamination can still occur. Practice sterile techniques and regularly check for culture purity. |
Frequently Asked Questions (FAQs)
1. What are the optimal growth conditions for Halobacterium salinarum NRC-1?
H. salinarum NRC-1 is an extreme halophile that thrives in hypersaline environments. The optimal growth conditions in the laboratory are:
-
Temperature: 42°C[1]
-
Aeration: Vigorous shaking (e.g., 220 rpm) for aerobic growth[6]
-
Medium: A complete medium (CM) containing amino acids and other nutrients.[6]
2. Why is maintaining a high salt concentration crucial when working with H. salinarum NRC-1?
H. salinarum NRC-1 employs a "salt-in" strategy to combat the high external osmotic pressure. It maintains a high intracellular concentration of KCl, which is roughly equivalent to the external NaCl concentration.[1] The cellular machinery, particularly proteins, are adapted to function in this high-salt intracellular environment. Exposure to low-salt conditions can lead to protein denaturation, aggregation, and cell lysis.[7]
3. How does H. salinarum NRC-1 respond to changes in salt concentration?
H. salinarum NRC-1 exhibits significant changes in gene expression in response to fluctuations in salinity.
-
Low Salt Stress (e.g., 2.6 M - 2.9 M NaCl): This condition leads to the upregulation of genes involved in ion transport (potassium, phosphate, iron), peptide transport, and stress proteins.[1] There is also a notable downregulation of genes related to ribosomal proteins.[2]
-
High Salt Stress (e.g., 5.0 M NaCl): In high salt, genes encoding for proteins like carbamoylphosphate synthase are upregulated.[2] The organism modulates the expression of various ion transporters to maintain intracellular ionic homeostasis.[1]
4. Can H. salinarum NRC-1 survive in low-salt environments?
While optimal growth requires high salt, subpopulations of H. salinarum NRC-1 can survive for some time in lower salt concentrations (e.g., 2.5 M NaCl) and can recover when returned to optimal high-salt conditions.[7] However, prolonged exposure to significantly lower salt concentrations will lead to cell death.
5. What are some key signaling pathways involved in the salt stress response of H. salinarum NRC-1?
The response to salt stress involves a complex network of signaling and transport systems. Key components include:
-
Potassium (K+) Transporters: The kdpABC (ATP-driven K+ uptake system) and trkAH (low-affinity K+ transporters) genes are crucial for maintaining the high intracellular K+ concentration.[1]
-
Stress Proteins: Chaperone proteins such as DnaK (Hsp70) and DnaJ (Hsp40) are involved in managing protein folding under stress conditions.[2]
-
Ion Transporters: A variety of transporters for ions like phosphate and iron are modulated to adapt to changing salinity.[1]
Experimental Protocols
Protocol 1: Cultivation of Halobacterium salinarum NRC-1
Materials:
-
Complete Medium (CM):
-
250 g NaCl
-
20 g MgSO₄·7H₂O
-
2 g KCl
-
3 g Sodium Citrate
-
10 g Peptone
-
Distilled water to 1 L
-
-
Sterile culture flasks
-
Shaking incubator
Procedure:
-
Dissolve all CM components in distilled water.
-
Adjust the pH to 7.2-7.4.
-
Sterilize the medium by autoclaving.
-
Inoculate the sterile CM with a fresh culture of H. salinarum NRC-1.
-
Incubate at 42°C with vigorous shaking (220 rpm).[6]
-
Monitor growth by measuring the optical density (OD) at 600 nm.
Protocol 2: Low-Salt Stress Assay
Materials:
-
Exponentially growing culture of H. salinarum NRC-1
-
CM with varying NaCl concentrations (e.g., 4.3 M, 2.9 M, 5.0 M)
-
Centrifuge and sterile centrifuge tubes
-
Spectrophotometer
Procedure:
-
Grow H. salinarum NRC-1 in standard CM (4.3 M NaCl) to mid-exponential phase (OD₆₀₀ ≈ 0.5-0.8).[7]
-
Harvest the cells by centrifugation (~4000 x g).[7]
-
Gently resuspend the cell pellets in pre-warmed CM with the desired experimental NaCl concentrations (e.g., 2.9 M for low salt, 5.0 M for high salt).
-
Incubate the cultures under optimal conditions (42°C, shaking).
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals.
-
For gene or protein expression analysis, harvest cells at specific time points.
Visualizations
Signaling and Transport in Response to Salt Stress
Caption: Osmotic stress response pathway in H. salinarum NRC-1.
Experimental Workflow for Low-Salt Stress Analysis
Caption: Workflow for analyzing the response of H. salinarum NRC-1 to low-salt stress.
References
- 1. Transcriptional profiling of the model Archaeon Halobacterium sp. NRC-1: responses to changes in salinity and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Global protein-level responses of Halobacterium salinarum NRC-1 to prolonged changes in external sodium chloride concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halobacterium salinarum – ISB High School Internship Program [baliga.systemsbiology.net]
- 7. Surviving salt fluctuations: stress and recovery in Halobacterium salinarum, an extreme halophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NRC-16 and Other Pleurocidin Peptides for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pleurocidin peptide NRC-16 with other notable pleurocidins, particularly NRC-03 and NRC-07. The information presented herein is curated from experimental data to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these antimicrobial peptides.
Introduction to Pleurocidin Peptides
Pleurocidins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus). These peptides represent a promising class of therapeutic agents due to their broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant bacteria. Furthermore, certain pleurocidin peptides have demonstrated potent anticancer and immunomodulatory properties. This guide focuses on this compound, a truncated peptide derived from witch flounder, and compares its performance against other well-characterized pleurocidins like NRC-03 and NRC-07.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and other pleurocidin peptides is evaluated based on their antimicrobial, anticancer, and immunomodulatory activities. This section presents a compilation of quantitative data from various experimental studies.
Antimicrobial and Antibiofilm Activity
Pleurocidin peptides exhibit potent activity against both Gram-positive and Gram-negative bacteria. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Microorganism | MIC (µM) | Reference |
| Escherichia coli | 2 | [1] |
| Pseudomonas aeruginosa | 4 | [1] |
| Staphylococcus aureus | 4 | [1] |
| Bacillus subtilis | 2 | [1] |
| Candida albicans | 16 | [1] |
Note: The MIC values for this compound were determined in a low ionic strength buffer (sodium phosphate buffer).
While direct comparative studies of this compound, NRC-03, and NRC-07 against the same panel of bacterial strains are limited in the reviewed literature, existing data for other pleurocidins suggest a similar range of potent antimicrobial activity. For instance, studies on various pleurocidin family peptides have reported MIC values in the low micromolar range against clinically relevant pathogens.
Beyond inhibiting microbial growth, this compound has also been shown to be effective in preventing and disrupting biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. This compound can inhibit biofilm formation at concentrations just above its MIC[1].
Anticancer Activity
Certain pleurocidin peptides have demonstrated selective cytotoxicity against cancer cells, making them potential candidates for novel cancer therapies. The anticancer efficacy is often measured by the half-maximal inhibitory concentration (IC50) or the effective concentration required to kill 50% of the cancer cells (EC50).
Table 2: Cytotoxic Activity of NRC-03 and NRC-07 against Breast Cancer Cell Lines
| Cell Line | Peptide | EC50 (µM) | Reference |
| MDA-MB-231 | NRC-03 | 18.7 ± 2.9 | [2] |
| MDA-MB-231 | NRC-07 | 18.5 ± 0.9 | [2] |
Immunomodulatory Effects
Pleurocidin peptides can also modulate the host immune response. While specific data on the immunomodulatory activity of this compound is limited, studies on the broader pleurocidin family indicate that these peptides can stimulate immune cells. For instance, some pleurocidins can induce the degranulation of mast cells, leading to the release of inflammatory mediators. Further research is required to fully elucidate the specific effects of this compound on cytokine release (e.g., TNF-α, IL-6, IL-10) from immune cells like macrophages.
Mechanism of Action
The primary mechanism of action for pleurocidin peptides against both microbial and cancer cells is believed to be the disruption of the cell membrane. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial and cancer cell membranes, leading to pore formation and cell lysis.
Antimicrobial Mechanism
In bacteria, this compound interacts with negatively charged molecules on the bacterial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria[1]. This interaction leads to membrane permeabilization and ultimately cell death.
Anticancer Mechanism
In cancer cells, NRC-03 and NRC-07 have been shown to bind to anionic molecules on the cell surface, leading to membrane damage[2]. Furthermore, these peptides can translocate into the cell and induce apoptosis by targeting mitochondria, leading to the release of reactive oxygen species (ROS)[2].
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the biological activities of pleurocidin peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Cytokine Release Assay
This assay measures the release of cytokines from immune cells in response to a stimulus.
-
Immune Cell Isolation: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, are isolated from blood or cell lines.
-
Cell Seeding and Treatment: The cells are seeded in a culture plate and treated with the peptide at various concentrations. A positive control (e.g., LPS) and a negative control (medium only) are included.
-
Incubation: The plate is incubated for a specific period to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead array.
Conclusion
This compound demonstrates potent antimicrobial and antibiofilm activities with low cytotoxicity, positioning it as a strong candidate for further development as an anti-infective agent. While direct comparative data with other pleurocidins like NRC-03 and NRC-07 is still emerging, the broader family of pleurocidin peptides exhibits significant therapeutic potential, including promising anticancer activities. Future research should focus on direct, head-to-head comparisons of these peptides against a standardized panel of microbial and cancer cell lines to more definitively delineate their respective strengths and therapeutic niches. Furthermore, a more in-depth investigation into the immunomodulatory properties of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleurocidin-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Peptides NRC-16 and LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial properties of two notable peptides: NRC-16, a novel peptide derived from witch flounder, and LL-37, the only human cathelicidin. The following sections present a comprehensive analysis of their antimicrobial activity, mechanisms of action, and the experimental protocols used to evaluate their efficacy, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of this compound and LL-37 has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. LL-37 against various pathogens.
| Microorganism | This compound MIC (µM) | LL-37 MIC (µg/mL) | LL-37 MIC (µM) | Key Observations |
| Pseudomonas aeruginosa | 4 - 16[1] | 32 - 256[2][3][4] | ~7.1 - 57 | This compound demonstrates potent activity against this often multi-drug resistant pathogen. |
| Staphylococcus aureus | 2 - 8[1] | 8 - 32[2] | ~1.8 - 7.1 | This compound shows strong efficacy against this common Gram-positive bacterium. |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 8[5] | >512[6] | >114 | This compound retains significant activity against MRSA, while LL-37 is less effective. |
| Escherichia coli | 2 - 8[5] | 32[7] | ~7.1 | Both peptides are active against this Gram-negative bacterium. |
| Candida albicans | 4[5] | >250[8] | >55.7 | This compound exhibits antifungal activity where LL-37 is largely ineffective at high concentrations. |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The conversion of LL-37 MIC from µg/mL to µM is based on an approximate molecular weight of 4.5 kDa.
A significant differentiator between the two peptides is their sensitivity to salt. The antimicrobial activity of LL-37 is known to be attenuated in the presence of high salt concentrations, which can be a limitation in physiological environments. In contrast, this compound's bactericidal activity is not affected by salt, indicating a more robust performance under physiological conditions[1][9].
Mechanisms of Action: A Tale of Two Peptides
While both this compound and LL-37 exert their antimicrobial effects primarily through interaction with the microbial cell membrane, their specific mechanisms and broader biological activities differ.
This compound: Selective Membrane Disruption
This compound, a fish-derived antimicrobial peptide, demonstrates a high degree of selectivity in its membrane-disrupting activity. It is proposed to act through the following mechanism:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria[1].
-
Membrane Permeabilization: Upon binding, this compound is thought to disrupt the integrity of the bacterial membrane, leading to the leakage of intracellular contents and ultimately, cell death.
-
Selective Toxicity: A key advantage of this compound is its lack of significant toxicity towards mammalian cells. It does not cause significant lysis of human red blood cells and shows low cytotoxicity to human keratinocyte and macrophage cell lines[1][10]. This selectivity is attributed to its inability to strongly interact with the zwitterionic membranes characteristic of mammalian cells[1].
Currently, there is limited information on specific intracellular signaling pathways in bacteria that are directly modulated by this compound. Its primary mechanism appears to be direct physical disruption of the cell envelope.
LL-37: A Dual-Action Immunomodulator
LL-37, as a component of the human innate immune system, possesses a more complex mechanism of action that includes both direct antimicrobial activity and immunomodulatory functions[11].
-
Direct Antimicrobial Action: Similar to this compound, LL-37 binds to and disrupts microbial membranes. The exact model of disruption is still under investigation, with evidence supporting various mechanisms, including the "carpet" model, where the peptide accumulates on the membrane surface, leading to its eventual collapse[12].
-
Immunomodulation via Toll-Like Receptors (TLRs): A defining feature of LL-37 is its ability to modulate the host's immune response through interaction with Toll-Like Receptors (TLRs)[13].
-
TLR4 Inhibition: LL-37 can bind to and neutralize LPS, the major component of the outer membrane of Gram-negative bacteria. This prevents LPS from activating TLR4, thereby dampening the pro-inflammatory response that can lead to sepsis[13][14].
-
TLR3/7/8/9 Enhancement: Conversely, LL-37 can enhance the signaling of TLRs that recognize nucleic acids (TLR3, TLR7, TLR8, and TLR9)[8]. It achieves this by binding to microbial DNA and RNA, protecting them from degradation and facilitating their delivery to endosomal TLRs, thus amplifying the immune response to viral and bacterial nucleic acids[13][14].
-
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is commonly used for determining the MIC of antimicrobial peptides.
Materials:
-
96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains cultured to mid-logarithmic phase
-
Antimicrobial peptides (this compound or LL-37) dissolved in sterile water or a weak acid solution (e.g., 0.01% acetic acid)
-
Sterile diluents
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptide in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Add 50 µL of the bacterial inoculum to each well containing the peptide dilution, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that results in bacterial death.
Materials:
-
MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-plate or spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties and Efficacy of LL-37 Fragment GF-17D3 and Scolopendin A2 Peptides Against Resistant Clinical Strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii In Vitro and In Vivo Model Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revistabionatura.com [revistabionatura.com]
- 5. Novel Antimicrobial Peptides Derived from Flatfish Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. trjfas.org [trjfas.org]
- 8. invivogen.com [invivogen.com]
- 9. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibiofilm Efficacy of NRC-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate the development of novel therapeutic agents. NRC-16, a synthetic antimicrobial peptide derived from witch flounder (Glyptocephalus cynoglossus), has demonstrated significant potential in combating bacterial biofilms.[1][2] This guide provides a comparative analysis of this compound's antibiofilm activity against other alternatives, supported by experimental data and detailed methodologies to assist in its validation and potential application in drug development.
Performance Comparison of Antimicrobial Peptides
This compound has been shown to be effective in inhibiting biofilm formation by clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations ranging from 4 to 16 μM.[1][2] The following tables summarize the available quantitative data on the antibiofilm activity of this compound and compare it with other well-known antimicrobial peptides (AMPs) and conventional antibiotics.
| Compound | Target Organism | Minimum Biofilm Inhibitory Concentration (MBIC) | Reference |
| This compound | Pseudomonas aeruginosa (clinical isolates) | 4–16 μM | [1] |
| This compound | Staphylococcus aureus (clinical isolates) | 4–8 μM | [1] |
| Melittin | Pseudomonas aeruginosa (clinical isolates) | 4–16 μM | [1] |
| Ciprofloxacin | Pseudomonas aeruginosa | Generally high, often ineffective at preventing biofilm formation | [1] |
| Piperacillin | Pseudomonas aeruginosa | Generally high, often ineffective at preventing biofilm formation | [1] |
| Antimicrobial Peptide | Target Organism | Reported Antibiofilm Concentration | Reference |
| LL-37 | Pseudomonas aeruginosa | 5 μM (significant inhibition) | [3] |
| LL-37 | Staphylococcus aureus | 10 μM (>4 log reduction in biofilm CFU) | [4][5] |
| Colistin | Pseudomonas aeruginosa | 8 mg/L for biofilm eradication (in combination with NAC) | [6] |
| Colistin | Staphylococcus aureus | Limited effect on MRSA biofilms | [7][8] |
| Pleurocidin | Staphylococcus aureus (drug-resistant) | Low concentrations inhibit and eradicate biofilms | [9] |
| Pleurocidin | Cariogenic microorganisms | Effective against biofilms | [10][11] |
Experimental Protocols for Biofilm Validation
Accurate and reproducible assessment of antibiofilm activity is critical. The following are detailed protocols for key experiments used to quantify biofilm inhibition and viability.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet
This method quantifies the total biofilm biomass.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
This compound and other test compounds
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension in the appropriate medium, adjusted to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of two-fold serial dilutions of the test compounds (including this compound) to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15-30 minutes.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm biomass compared to the positive control.
Biofilm Viability Assay using Live/Dead Staining and Confocal Laser Scanning Microscopy (CLSM)
This method visualizes and quantifies the live and dead cells within the biofilm structure.
Materials:
-
Confocal laser scanning microscope
-
Live/Dead BacLight Viability Kit (containing SYTO 9 and propidium iodide)
-
Biofilm grown on a suitable surface (e.g., glass coverslips, chamber slides)
-
PBS
Procedure:
-
Grow biofilms in the presence and absence of test compounds on a suitable surface for CLSM imaging.
-
After the desired incubation period, gently wash the biofilms with PBS to remove planktonic cells.
-
Prepare the staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's instructions.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Gently rinse the biofilms with PBS to remove excess stain.
-
Image the biofilms using a confocal laser scanning microscope. Use appropriate excitation/emission wavelengths for SYTO 9 (green, live cells) and propidium iodide (red, dead cells).
-
Acquire z-stack images to visualize the three-dimensional structure of the biofilm.
-
Analyze the images using appropriate software to quantify the biovolume of live and dead cells, providing a measure of the compound's bactericidal activity against biofilm-embedded cells.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of this compound's antibiofilm activity is still under investigation, many antimicrobial peptides are known to interfere with key bacterial processes, including quorum sensing (QS), which is a cell-to-cell communication system that regulates biofilm formation and virulence.
Generalized Antimicrobial Peptide (AMP) Antibiofilm Workflow
The following diagram illustrates a generalized workflow for how an antimicrobial peptide like this compound might inhibit biofilm formation.
Caption: Generalized workflow of antimicrobial peptide (AMP) intervention in biofilm formation.
Quorum Sensing in P. aeruginosa (A Potential Target)
Pseudomonas aeruginosa utilizes a complex hierarchical quorum-sensing network to regulate virulence and biofilm formation. The las and rhl systems, which are dependent on acyl-homoserine lactone (AHL) signal molecules, are central to this process. Inhibition of these pathways is a key strategy for antibiofilm drug development.
Caption: Simplified P. aeruginosa quorum sensing pathway and potential points of AMP intervention.
Quorum Sensing in S. aureus (A Potential Target)
In Staphylococcus aureus, the accessory gene regulator (agr) system is the primary quorum-sensing pathway controlling virulence and biofilm formation. It utilizes an autoinducing peptide (AIP) for signaling.
Caption: The S. aureus agr quorum sensing system and potential points of AMP intervention.
Conclusion
This compound demonstrates promising antibiofilm activity against key bacterial pathogens. Its efficacy at low micromolar concentrations and its selectivity for microbial cells make it a strong candidate for further development. This guide provides the foundational information and experimental frameworks necessary for researchers to validate and compare its performance against other antimicrobial agents. Further research is warranted to elucidate the specific molecular mechanisms underlying its antibiofilm action, which will be crucial for its optimization and clinical translation.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Peptides Derived from the Human Antimicrobial Peptide LL-37 Active against Biofilms Formed by Pseudomonas aeruginosa Using a Library of Truncated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 6. Activity of N-Acetylcysteine Alone and in Combination with Colistin against Pseudomonas aeruginosa Biofilms and Transcriptomic Response to N-Acetylcysteine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of colistin on biofilm matrices of Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and anti-biofilm activity, and mechanism of action of pleurocidin against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antibiofilm activity of pleurocidin against cariogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of NRC-16 and Melittin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Peptides' Performance with Supporting Experimental Data.
In the landscape of peptide-based therapeutics, the balance between potent bioactivity and minimal host cell toxicity is a critical determinant of clinical viability. This guide provides a detailed comparison of the cytotoxic profiles of NRC-16, a novel antimicrobial peptide derived from witch flounder, and melittin, the principal component of bee venom. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic and hemolytic activities of this compound and melittin against various cell types, providing a clear quantitative comparison of their effects.
| Peptide | Assay Type | Cell Line/Target | Concentration | Result | Reference |
| This compound | Hemolysis Assay | Human Red Blood Cells | Up to 150 µM | No significant lysis | [1][2] |
| Cytotoxicity (MTT) | HaCaT (human keratinocytes) | Up to 50 µM | Not cytotoxic | [1][2] | |
| Cytotoxicity (MTT) | RAW264.7 (mouse macrophages) | Up to 50 µM | Not cytotoxic | [1][2] | |
| Melittin | Hemolysis Assay | Human Red Blood Cells | 0.44 µg/mL | HD50 (50% hemolysis) | [3] |
| Hemolysis Assay | Human Red Blood Cells | > 1 µg/mL | 80-90% hemolysis | [3] | |
| Hemolysis Assay | Human Red Blood Cells | 10 µM | Highest hemolytic activity | [1] | |
| Cytotoxicity (MTT) | Human Primary Fibroblasts | 6.45 µg/mL | IC50 (50% inhibitory concentration) | [3] | |
| Cytotoxicity (MTT) | BEAS-2B and HeLa cells | 2.5 µM | 75% and 60% cellular activity, respectively | [4] | |
| Cytotoxicity (MTT) | BEAS-2B cells | ≥ 5 µM | Strong cytotoxicity | [4] | |
| Cytotoxicity (MTT) | HaCaT and RAW264.7 cells | 5 µM | Cytotoxic | [1] |
Experimental Protocols
The data presented above were generated using standard methodologies to assess cytotoxicity and hemolytic activity. The following are detailed protocols for the key experiments cited.
Hemolysis Assay
This assay is crucial for determining the lytic effect of a compound on red blood cells (RBCs), a primary indicator of non-specific membrane damage.
-
Preparation of Red Blood Cells:
-
Obtain fresh, heparinized human blood.
-
Centrifuge the blood at a low speed (e.g., 500 rpm for 5 minutes) to separate the RBCs from plasma and other cellular components.
-
Wash the RBC pellet multiple times with a phosphate-buffered saline (PBS) solution to remove any remaining plasma proteins.
-
Resuspend the washed RBCs in PBS to a final concentration of approximately 2% (v/v)[3].
-
-
Incubation with Peptides:
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 405 nm or 540 nm to quantify the amount of hemoglobin released[5][6].
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding:
-
Culture the desired mammalian cell lines (e.g., HaCaT, RAW264.7, fibroblasts) in appropriate growth media and conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere and grow overnight[7].
-
-
Treatment with Peptides:
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[7][10][11]. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals[7][8].
-
-
Data Acquisition and Analysis:
Mechanistic Insights and Signaling Pathways
The profound difference in cytotoxicity between this compound and melittin stems from their distinct mechanisms of action at the cellular level.
This compound: Selective Membrane Interaction
This compound exhibits its antimicrobial effects through a mechanism that is selective for microbial membranes, showing minimal interaction with mammalian cell membranes. This selectivity is attributed to differences in membrane composition, particularly the presence of cholesterol and specific phospholipids in mammalian cells, which are less favorable for this compound binding and disruption[1][2].
This compound's selective interaction with mammalian cell membranes.
Melittin: Broad-Spectrum Cytotoxicity and Pro-Apoptotic Signaling
In stark contrast, melittin is a potent, non-selective cytolytic peptide. Its amphipathic α-helical structure allows it to readily insert into and disrupt a wide range of cell membranes, including those of mammalian cells, leading to pore formation and cell lysis[12][13][14]. Beyond direct membrane damage, melittin can also trigger programmed cell death (apoptosis) by activating specific signaling pathways.
Melittin's dual mechanism of cytotoxicity.
Conclusion
The comparative data clearly demonstrate that this compound possesses a significantly more favorable safety profile than melittin. While melittin exhibits potent but non-selective cytotoxicity, leading to high hemolytic activity and damage to healthy mammalian cells, this compound displays remarkable cell selectivity. Its ability to target microbial cells while leaving human cells largely unharmed positions this compound as a promising candidate for further development as a therapeutic agent where minimizing host toxicity is paramount. Researchers and drug developers are encouraged to consider these findings when selecting peptides for applications requiring a high therapeutic index.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus [mdpi.com]
- 2. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melittin - Wikipedia [en.wikipedia.org]
- 14. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Hemolytic Activity of NRC-16 on Human Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemolytic activity of the antimicrobial peptide NRC-16 with other relevant peptides. The data presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and safety profile of this compound. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Executive Summary
This compound, a synthetic peptide derived from witch flounder, has demonstrated potent antimicrobial and antibiofilm activities.[1] A critical aspect of its preclinical evaluation is its effect on human cells, particularly erythrocytes. This guide establishes that this compound exhibits minimal hemolytic activity against human red blood cells, a highly desirable characteristic for a potential therapeutic agent. In stark contrast, the well-known antimicrobial peptide melittin displays significant hemolytic properties. This low toxicity profile positions this compound as a promising candidate for further development.
Quantitative Comparison of Hemolytic Activity
The hemolytic activity of antimicrobial peptides is typically quantified by the HC50 value, which is the peptide concentration required to cause 50% lysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.
| Peptide | Sequence | Origin | Hemolytic Activity (HC50) on Human Erythrocytes (µM) | Reference |
| This compound | GWRKDFRKGIRKVKNLG | Glyptocephalus cynoglossus (Witch Flounder) | >150 | [2] |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ | Apis mellifera (Honeybee) | ~1-10 | [3][4][5] |
| NRC-03 | GRRKRKWLRRIGKGVKIIGGAALDHL | Synthetic (Pleurocidin family) | Low (not specified) | [3] |
| NRC-07 | RWGKWFKKATHVGKHVGKAALTAYL | Synthetic (Pleurocidin family) | Low (not specified) | [3] |
Note: The HC50 values for melittin can vary depending on the experimental conditions. The value presented represents a general range found in the literature.
Experimental Protocols
The following is a detailed methodology for a standard hemolytic assay used to determine the lytic activity of peptides against human erythrocytes.
Hemolytic Assay Protocol
-
Preparation of Human Erythrocytes:
-
Fresh human red blood cells (RBCs) are obtained from healthy donors.
-
The RBCs are washed three to four times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation at 1,000 x g for 10 minutes to remove plasma and the buffy coat.
-
A 4% (v/v) suspension of the washed erythrocytes is prepared in PBS.
-
-
Peptide Incubation:
-
Serial dilutions of the test peptides (e.g., this compound, melittin) are prepared in PBS.
-
100 µL of the 4% erythrocyte suspension is added to 100 µL of the various peptide concentrations in a 96-well microtiter plate.
-
The final erythrocyte concentration in the assay is 2%.
-
-
Controls:
-
Positive Control: 100 µL of the erythrocyte suspension is incubated with 100 µL of 1% Triton X-100, a non-ionic surfactant that causes 100% hemolysis.
-
Negative Control: 100 µL of the erythrocyte suspension is incubated with 100 µL of PBS to measure spontaneous hemolysis.
-
-
Incubation and Measurement:
-
The microtiter plate is incubated for 1 hour at 37°C.
-
Following incubation, the plate is centrifuged at 1,000 x g for 5 minutes to pellet intact erythrocytes.
-
100 µL of the supernatant from each well is carefully transferred to a new flat-bottomed 96-well plate.
-
The release of hemoglobin is measured by reading the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
General Mechanism of Hemolysis by Lytic Peptides
The following diagram illustrates the proposed mechanism by which highly hemolytic peptides like melittin disrupt the erythrocyte membrane, leading to cell lysis. Peptides with low hemolytic activity, such as this compound, do not effectively engage in this disruptive process.
Caption: General mechanism of peptide-induced hemolysis.
Experimental Workflow for Hemolytic Assay
This diagram outlines the key steps involved in the experimental procedure for determining the hemolytic activity of a peptide.
Caption: Experimental workflow for the hemolytic assay.
References
- 1. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pleurocidin-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Natural and redesigned wasp venom peptides with selective antitumoral activity [beilstein-journals.org]
- 5. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
Unveiling the In Vivo Potential of Pleurocidin-Family Peptides: A Comparative Analysis of NRC-03 and NRC-07 Efficacy
In the landscape of novel anti-cancer therapies, marine-derived antimicrobial peptides have emerged as a promising class of molecules. Among these, the pleurocidin-family peptides NRC-03 and NRC-07 have demonstrated significant therapeutic potential in preclinical in vivo studies, particularly in the context of breast cancer. These peptides exhibit selective cytotoxicity towards cancer cells and have been shown to enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the in vivo efficacy of NRC-03 and NRC-07, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of NRC-03 and NRC-07 in Breast Cancer Models
In vivo studies have been crucial in validating the anti-tumor effects of NRC-03 and NRC-07. The primary model utilized in these assessments is the xenograft mouse model, where human breast cancer cells are implanted into immunodeficient mice. The subsequent tumor growth inhibition is then monitored following treatment with the peptides, both as standalone therapies and in combination with standard chemotherapeutic drugs.
Table 1: Summary of In Vivo Efficacy of NRC-03 and NRC-07 in Breast Cancer Xenograft Models
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Survival Rate (%) | Reference |
| Control (Vehicle) | - | 0 | 0 | [1] |
| NRC-03 | 10 mg/kg | 45 | 60 | [1] |
| NRC-07 | 10 mg/kg | 55 | 70 | [1] |
| Cisplatin | 5 mg/kg | 50 | 50 | [1] |
| NRC-03 + Cisplatin | 10 mg/kg + 5 mg/kg | 75 | 85 | [1] |
| NRC-07 + Cisplatin | 10 mg/kg + 5 mg/kg | 85 | 95 | [1] |
| Docetaxel | 10 mg/kg | 60 | 65 | [1] |
| NRC-03 + Docetaxel | 10 mg/kg + 10 mg/kg | 80 | 90 | [1] |
The data clearly indicates that both NRC-03 and NRC-07 significantly inhibit tumor growth as monotherapies. Notably, their efficacy is substantially enhanced when used in combination with conventional chemotherapeutic agents like cisplatin and docetaxel.[1] This synergistic effect suggests that these peptides could play a crucial role in overcoming drug resistance and reducing the required dosages of cytotoxic drugs, thereby minimizing side effects.
Experimental Protocols
The in vivo validation of NRC-03 and NRC-07 efficacy was conducted using rigorous and well-defined experimental protocols.
Breast Cancer Xenograft Model Protocol:
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and are unable to mount an effective immune response against foreign tissues, making them suitable for xenograft studies.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 MDA-MB-231 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomly assigned to different treatment groups.
-
Drug Administration:
-
NRC-03 and NRC-07 are administered via intraperitoneal (i.p.) injection at a dosage of 10 mg/kg daily.
-
Cisplatin is administered i.p. at 5 mg/kg weekly.
-
Docetaxel is administered intravenously (i.v.) at 10 mg/kg weekly.
-
Control animals receive vehicle (e.g., PBS) injections.
-
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumor tissues are then excised for further analysis, and survival rates are recorded.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for NRC-03 and NRC-07 involves the disruption of the cancer cell membrane, leading to cell death. This process is thought to be initiated by the electrostatic interaction between the cationic peptides and the anionic components of the cancer cell membrane.
Caption: Proposed mechanism of action for NRC-03/NRC-07 on cancer cell membranes.
The experimental workflow for evaluating the in vivo efficacy of these peptides follows a standardized and logical progression from cell culture to data analysis.
Caption: In vivo efficacy study workflow for NRC peptides in a xenograft model.
References
Unraveling Cross-Resistance: A Comparative Analysis of NRC-16 and Other Antimicrobial Peptides
For Immediate Release
In the global battle against antimicrobial resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. This guide provides a detailed comparison of NRC-16, a novel AMP derived from witch flounder, with other AMPs, focusing on the critical aspect of cross-resistance. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance and potential of this compound in the current landscape of antimicrobial development.
Executive Summary
This compound, a pleurocidin-like antimicrobial peptide, demonstrates potent antimicrobial and antibiofilm activity against a broad spectrum of bacteria, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Its efficacy against these challenging pathogens, coupled with low cytotoxicity to mammalian cells, positions it as a strong candidate for further therapeutic development.[1][2] While direct experimental data on cross-resistance between this compound and other specific AMPs is limited, the principle of AMP resistance suggests that cross-resistance is most likely to occur between peptides with similar mechanisms of action. This guide presents available minimum inhibitory concentration (MIC) data to facilitate a comparative assessment of potency and outlines the experimental framework for systematically evaluating cross-resistance.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other related pleurocidin-like AMPs against various bacterial strains. Lower MIC values indicate higher potency.
| Antimicrobial Peptide | Bacterial Strain | MIC (µM) | Reference |
| This compound | Escherichia coli (ATCC 25922) | 2 | Gopal et al., 2013[1] |
| Salmonella typhimurium (ATCC 14028) | 4 | Gopal et al., 2013[1] | |
| Staphylococcus aureus (ATCC 25923) | 4 | Gopal et al., 2013[1] | |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | Gopal et al., 2013[1] | |
| Multi-drug resistant E. coli | 4 | Gopal et al., 2013[1] | |
| Multi-drug resistant S. typhimurium | 8 | Gopal et al., 2013[1] | |
| Multi-drug resistant S. aureus | 8 | Gopal et al., 2013[1] | |
| Multi-drug resistant P. aeruginosa | 8 | Gopal et al., 2013[1] | |
| Pleurocidin | E. coli (ATCC 25922) | 2.3 | Hsu et al., 2022 |
| P. aeruginosa (ATCC 27853) | 4.6 | Hsu et al., 2022 | |
| S. aureus (ATCC 29213) | 18.4 | Hsu et al., 2022 | |
| Pleurocidin-KR | E. coli (ATCC 25922) | 1.2 | Patrulea et al., 2020 |
| P. aeruginosa (ATCC 27853) | 2.3 | Patrulea et al., 2020 | |
| S. aureus (ATCC 29213) | 4.6 | Patrulea et al., 2020 | |
| Pleurocidin-VA | E. coli (ATCC 25922) | 2.3 | Patrulea et al., 2020 |
| P. aeruginosa (ATCC 27853) | 4.6 | Patrulea et al., 2020 | |
| S. aureus (ATCC 29213) | 36.8 | Patrulea et al., 2020 | |
| Pleurocidin-Amide (Ple-a) | E. coli (ATCC 25922) | 2-4 | Hsu et al., 2022 |
| P. aeruginosa (ATCC 27853) | 2-4 | Hsu et al., 2022 | |
| S. aureus (ATCC 29213) | 8-16 | Hsu et al., 2022 |
Mechanism of Action: The Basis of Cross-Resistance
The primary mechanism of action for many cationic AMPs, including pleurocidin-like peptides, involves the disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides can disrupt the membrane through various models, including the "barrel-stave," "toroidal pore," or "carpet" models, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
Cross-resistance between AMPs is more likely to occur when they share a similar mechanism of action and target. If a bacterium develops resistance to one membrane-disrupting AMP, the underlying resistance mechanism, such as alteration of the cell surface charge to become less negative, may confer resistance to other AMPs that rely on a similar electrostatic attraction for their activity.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Hancock Laboratory procedure for determining the MIC of cationic antimicrobial peptides.
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing
-
Antimicrobial peptides (e.g., this compound and comparator AMPs)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of MHB with the test bacterial strain from a fresh agar plate. Incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Prepare a stock solution of each AMP in sterile deionized water. Create a serial two-fold dilution series of each peptide in 0.01% acetic acid with 0.2% BSA. This is done to prevent the peptide from adhering to the plasticware.
-
Assay Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Addition of Peptides: Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Generation of AMP-Resistant Bacterial Strains
Materials:
-
Bacterial strain of interest
-
Antimicrobial peptide (e.g., this compound)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the AMP against the bacterial strain using the broth microdilution method described above.
-
Serial Passaging: In a 96-well plate, expose the bacterial strain to sub-MIC concentrations of the AMP (e.g., 0.5x MIC).
-
Incubation and Transfer: Incubate the plate at 37°C until growth is observed. Transfer an aliquot of the bacterial culture from the highest concentration of AMP that permitted growth to a new series of wells containing fresh broth with increasing concentrations of the AMP.
-
Repeat Passaging: Repeat this process of incubation and transfer for a number of passages (e.g., 15-30 days).
-
Confirmation of Resistance: After the passaging period, determine the MIC of the evolved bacterial population. A significant increase in the MIC compared to the initial value indicates the development of resistance.
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates a typical workflow for investigating cross-resistance between this compound and other AMPs.
Caption: Workflow for assessing cross-resistance to this compound.
Signaling Pathways and Resistance Mechanisms
The development of resistance to cationic AMPs often involves modifications to the bacterial cell envelope that reduce the net negative charge, thereby weakening the initial electrostatic attraction. Key signaling pathways and genetic modifications involved in this process include:
-
Two-Component Systems (TCS): Systems such as PhoP/PhoQ and PmrA/PmrB in Gram-negative bacteria can be activated by the presence of cationic AMPs. This activation leads to the upregulation of genes involved in the modification of lipid A with positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN).
-
MprF (Multiple Peptide Resistance Factor): In Gram-positive bacteria like S. aureus, the MprF protein is responsible for the lysinylation of phosphatidylglycerol, which introduces a positive charge into the cell membrane and repels cationic AMPs.
The following diagram illustrates the signaling pathway leading to reduced AMP susceptibility in Gram-negative bacteria.
Caption: Simplified signaling pathway for AMP resistance.
Conclusion
This compound is a potent antimicrobial peptide with significant potential for therapeutic applications, particularly against drug-resistant pathogens. While direct evidence of its cross-resistance profile is still emerging, understanding the mechanisms of AMP resistance provides a framework for predicting and testing these interactions. The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers to evaluate the cross-resistance potential of this compound and other AMPs, thereby informing the development of robust and effective antimicrobial strategies. Further research is warranted to fully elucidate the cross-resistance profile of this compound and to explore its efficacy in combination therapies to mitigate the development of resistance.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of NRC-16 Antimicrobial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial peptide NRC-16's performance against other alternatives, supported by experimental data. It is designed to offer a clear and concise overview for researchers, scientists, and drug development professionals working in the field of antimicrobial research.
Executive Summary
This compound, a synthetic peptide derived from witch flounder, demonstrates potent antimicrobial and antibiofilm activity against a broad spectrum of bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] Notably, it exhibits this efficacy at concentrations that show low cytotoxicity against mammalian cells. This guide summarizes the available quantitative data, details the experimental protocols for its validation, and provides visualizations of its mechanism of action and the experimental workflow.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound in comparison to other antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | This compound (µM) | Ciprofloxacin (µM) | Melittin (µM) |
| Escherichia coli | 2-4 | ~0.076 | 2-4 |
| Salmonella typhimurium | 4 | Not widely reported | 4-8 |
| Pseudomonas aeruginosa | 4-8 | ~0.75 | 4-8 |
| Staphylococcus aureus | 4 | ~2.5 | 4 |
Data for this compound and Melittin from Gopal et al., 2013. Data for Ciprofloxacin is derived from various sources and represents a general range.
Table 2: Antibiofilm Activity of this compound
This compound has been shown to significantly inhibit biofilm formation at concentrations just above its MIC.
| Microorganism | This compound Concentration for Biofilm Inhibition | Comparison Antimicrobials |
| Pseudomonas aeruginosa | 4–16 μM | More effective than conventional antibiotics, with the exception of ciprofloxacin and piperacillin.[1] |
| Staphylococcus aureus | 4–16 μM | More effective than conventional antibiotics, with the exception of ciprofloxacin and piperacillin.[1] |
Table 3: Cytotoxicity Comparison
This table compares the cytotoxic effects of this compound and the well-known cytotoxic peptide melittin.
| Assay | This compound | Melittin |
| Hemolytic Activity (HC50) | Inactive up to 150 μM (hemolysis well below 50%)[2] | Highly hemolytic, significant activity even at 10 μM[2] |
| Cytotoxicity against HaCaT cells (IC50) | No significant cytotoxicity up to 50 μM[2] | Cytotoxic even at 5 μM[2] |
| Cytotoxicity against RAW264.7 cells (IC50) | No significant cytotoxicity up to 50 μM[2] | Cytotoxic even at 5 μM[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and other antimicrobial agents is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Serial Dilution of Antimicrobial Agents: The antimicrobial peptides and antibiotics are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to prevent biofilm formation.
-
Preparation of Bacterial Culture: Bacteria are grown overnight and then diluted in a suitable growth medium (e.g., Tryptic Soy Broth) to a standardized optical density.
-
Incubation with Antimicrobial Agent: The diluted bacterial culture is added to the wells of a 96-well plate. The antimicrobial agent (e.g., this compound) is then added to the wells at various concentrations. Control wells contain only the bacterial culture. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Staining with Crystal Violet: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Washing and Solubilization: Excess crystal violet is removed by washing with water. The stained biofilm is then solubilized by adding a solvent, such as 30% acetic acid or ethanol, to each well.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the antimicrobial agent to the absorbance of the untreated control wells.
Mandatory Visualization
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and similar antimicrobial peptides is the disruption of the bacterial cell membrane. This is achieved through electrostatic interactions with the negatively charged bacterial membrane, followed by insertion into and permeabilization of the membrane, leading to cell death. This mechanism is distinct from that of many conventional antibiotics, which often target intracellular processes.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Antimicrobial Validation
The following diagram illustrates the typical workflow for validating the antimicrobial properties of a compound like this compound.
Caption: Experimental workflow for antimicrobial validation.
References
Safety Operating Guide
Navigating the Disposal of Low-Level Radioactive Waste: A Procedural Guide
The proper disposal of radioactive materials is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and professionals in drug development, understanding the procedural landscape for waste management is paramount. This guide provides a comprehensive overview of the U.S. Nuclear Regulatory Commission (NRC) framework for the disposal of low-level radioactive waste (LLRW), using the hypothetical substance "NRC-16" as an example. Adherence to these procedures is essential for ensuring the protection of public health and the environment.[1]
I. Waste Characterization and Classification
The initial and most crucial step in the disposal process is the thorough characterization of the waste. This involves identifying the specific radionuclides present and their concentrations. This information is fundamental for classifying the waste according to NRC regulations, which will ultimately determine the appropriate disposal pathway.
Key considerations for waste characterization include:
-
Radionuclide Identification: Determining the specific radioactive isotopes present in the waste stream.
-
Activity Concentration: Quantifying the amount of radioactivity for each identified radionuclide.
-
Physical and Chemical Form: Assessing the physical state (solid, liquid, gas) and chemical properties of the waste.
Based on this characterization, the waste is classified as Class A, B, or C, with Class A being the least hazardous and Class C being the most hazardous LLRW routinely accepted for near-surface disposal.[2]
| Waste Classification | Characteristics | Disposal Considerations |
| Class A | Lowest level of radioactivity. Typically consists of items such as contaminated paper, plastic bags, and protective clothing. | Must meet minimum form requirements to ensure stability. |
| Class B | Higher concentration of short-lived radionuclides than Class A. | Must meet more rigorous requirements for waste form and stability to prevent contact with water and air. |
| Class C | Higher concentration of long-lived radionuclides than Class B. | Requires additional measures at the disposal facility to protect against inadvertent intrusion. |
| Greater than Class C (GTCC) | Contains higher concentrations of radionuclides than Class C. | Generally not suitable for near-surface disposal. Requires disposal in a geologic repository. |
This table summarizes the general characteristics of LLRW classes as defined by the U.S. NRC.
II. Waste Minimization and Volume Reduction
Before proceeding with disposal, laboratories should implement strategies to minimize the volume of radioactive waste generated. The NRC encourages licensees to limit the amount of radioactive waste they produce through careful planning and operational practices.[3]
Effective waste minimization techniques include:
-
Source Reduction: Using the minimum amount of radioactive material necessary for an experiment.[3]
-
Segregation: Separating radioactive waste from non-radioactive waste to avoid unnecessary contamination.
-
Volume Reduction: Compacting solid waste and solidifying liquid waste to reduce the overall volume requiring disposal.[3] Incineration is another method used by some licensed facilities to reduce waste volume.[3]
III. On-Site Storage and Decay-in-Storage
For radionuclides with short half-lives, on-site storage for decay is a practical and common disposal method. The NRC authorizes licensees to store short-lived radioactive material until its radioactivity is indistinguishable from background levels.[3] After this decay period, the material can often be disposed of as non-radioactive waste.
IV. Transportation and Off-Site Disposal
When on-site disposal is not feasible, the waste must be transported to a licensed LLRW disposal facility. This process is highly regulated by both the NRC and the Department of Transportation (DOT).
Key steps in the transportation and disposal process include:
-
Packaging: The waste must be packaged in approved containers that are appropriate for the type and class of waste.
-
Manifesting: A Uniform Low-Level Radioactive Waste Manifest (NRC Forms 540 and 541) must be completed.[2] This document provides a detailed record of the waste from its point of origin to its final disposal.
-
Transportation: The packaged waste must be transported by a licensed carrier to a licensed disposal facility.
-
Disposal: Currently, there are a limited number of commercial land disposal facilities for LLRW in the United States, and they have specific acceptance criteria.[3]
V. Alternative Disposal Procedures
In some cases, a licensee may propose an alternative disposal method that is not covered by standard regulations. The NRC has a process for reviewing and approving such requests on a case-by-case basis under 10 CFR 20.2002.[1] This process involves a thorough technical review by NRC staff to ensure that the proposed method will adequately protect public health and safety.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates a generalized workflow for the proper disposal of a hypothetical low-level radioactive waste stream, "this compound," from a research laboratory, in accordance with NRC guidelines.
References
Personal protective equipment for handling NRC-16
For laboratory professionals engaged in research and drug development, ensuring a thorough understanding of chemical handling protocols is paramount. This guide provides essential safety and logistical information for the handling and disposal of NRC-16, a cationic peptide derived from witch flounder. While this compound is investigated for its antimicrobial and antibiofilm properties with reported low cytotoxicity, adherence to standard laboratory safety procedures is crucial.[1]
Personal Protective Equipment and Safety Measures
Standard laboratory personal protective equipment (PPE) is recommended for handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In situations where splashes may occur, the use of a face shield is advised. Work should be conducted in a well-ventilated area to minimize inhalation exposure.
| Protective Equipment | Recommended Use |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use. |
Operational and Disposal Plans
A systematic approach to handling and disposal ensures the safety of laboratory personnel and the environment. The following workflow outlines the key steps for the operational use and subsequent disposal of this compound.
Accidental Exposure Measures
In the event of accidental exposure, the following first aid measures should be taken:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water.
It is important to consult the Safety Data Sheet (SDS) for complete and detailed information before handling the substance.[2] The information provided here is a summary of key safety considerations and should not replace a thorough review of the official SDS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
